molecular formula C16H22F3N3O2 B112205 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine CAS No. 193902-87-3

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Cat. No.: B112205
CAS No.: 193902-87-3
M. Wt: 345.36 g/mol
InChI Key: PYQPVPBYELLURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine is a protected aromatic piperazine derivative serving as a versatile chemical synthon in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. The structure incorporates two critical functional groups: a Boc-protected piperazine, which facilitates further synthetic elaboration, and a trifluoromethyl-substituted aniline, a moiety known to enhance the pharmacokinetic properties of drug candidates. Piperazine derivatives are recognized as privileged structures in the development of active pharmaceutical ingredients (APIs) for a range of therapeutic areas . Recent scientific investigations highlight the application of closely related piperazine-containing compounds in the development of novel antimycobacterial agents. For instance, isoniazid-derived hydrazones featuring piperazine rings have demonstrated promising activity against drug-resistant strains of Mycobacterium tuberculosis , with modifications to the piperazine component helping to overcome significant resistance mechanisms . Furthermore, the piperazine core is a common feature in FDA-approved drugs and investigational compounds across various classes, including kinase inhibitors, underscoring its fundamental importance in pharmaceutical design . This compound provides researchers with a strategically functionalized building block to explore these and other innovative research pathways, particularly in the design of potential enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(20)10-12(13)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQPVPBYELLURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592465
Record name tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193902-87-3
Record name tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193902-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, a key chemical intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and its application in the creation of potent therapeutic agents.

Core Compound Identification and Properties

This compound, with the IUPAC name tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate, is a substituted piperazine derivative. The presence of a Boc protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, making it a valuable building block in multi-step organic synthesis. The trifluoromethyl group and the aniline moiety are key pharmacophoric elements that contribute to the biological activity of the final drug molecules.

PropertyValueSource
CAS Number 193902-87-3PubChem
Molecular Formula C₁₆H₂₂F₃N₃O₂PubChem
Molecular Weight 345.36 g/mol PubChem
IUPAC Name tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylatePubChem
Appearance White to off-white solid (typical)Chemical Suppliers
Solubility Soluble in organic solvents such as DMSO and methanolGeneral Chemical Properties

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature, indicative of its status as a specialized intermediate. However, a plausible and representative synthetic route can be devised based on established methodologies for the synthesis of N-arylpiperazines. A common approach involves the Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNA_r_) reaction.

Representative Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes a likely method for the synthesis of the title compound.

Materials:

  • 1-Bromo-4-nitro-3-(trifluoromethyl)benzene

  • tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaO_t_Bu)

  • Anhydrous toluene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Step 1: N-Arylation. To an oven-dried flask under an inert atmosphere (e.g., argon), add 1-bromo-4-nitro-3-(trifluoromethyl)benzene (1.0 eq), 1-Boc-piperazine (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq). Add anhydrous toluene and heat the mixture at 100°C for 12-18 hours, monitoring the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield tert-butyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate.

  • Step 2: Nitro Group Reduction. Dissolve the product from Step 1 in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction by TLC or LC-MS. Once complete, filter the hot reaction mixture through a pad of celite, washing with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by recrystallization or column chromatography to yield this compound.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Reduction A 1-Bromo-4-nitro-3-(trifluoromethyl)benzene C tert-butyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate A->C Pd₂(dba)₃, BINAP, NaOtBu Toluene, 100°C B 1-Boc-piperazine B->C Pd₂(dba)₃, BINAP, NaOtBu Toluene, 100°C D This compound C->D Fe, NH₄Cl Ethanol/Water, Reflux

Synthetic Pathway to the Target Intermediate.

Application in Drug Development: Synthesis of TRK Inhibitors

This compound is a crucial intermediate in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK proteins are a family of receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements (NTRK gene fusions), can act as oncogenic drivers in a variety of cancers.

A prominent example of a TRK inhibitor is Entrectinib, which has shown efficacy in treating NTRK fusion-positive solid tumors. While the exact synthesis of Entrectinib may utilize a closely related analogue, the following protocol illustrates how an intermediate like this compound would be used in the synthesis of a hypothetical, structurally similar TRK inhibitor.

Representative Protocol: Synthesis of a TRK Inhibitor

Materials:

  • This compound

  • A suitable carboxylic acid-containing heterocyclic core (e.g., an indazole carboxylic acid)

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Step 1: Amide Coupling. Dissolve the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes. Add a solution of this compound (1.0 eq) in anhydrous DMF. Stir the reaction at room temperature for 4-6 hours. Monitor by LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain the Boc-protected final compound.

  • Step 2: Boc Deprotection. Dissolve the product from Step 1 in DCM. Add TFA (10-20 eq) and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by preparative HPLC or by salt formation and recrystallization to yield the final TRK inhibitor.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection A This compound C Boc-Protected TRK Inhibitor A->C HATU, DIPEA DMF B Heterocyclic Carboxylic Acid B->C HATU, DIPEA DMF D Final TRK Inhibitor C->D TFA, DCM

Workflow for TRK Inhibitor Synthesis.

Biological Context: The TRK Signaling Pathway

The final products synthesized using this compound, such as TRK inhibitors, target the Tropomyosin Receptor Kinase signaling pathway. This pathway is crucial for the development and function of the nervous system. In cancer, aberrant activation of this pathway due to NTRK gene fusions leads to uncontrolled cell proliferation and survival.

TRK inhibitors are designed to bind to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. This ultimately leads to the induction of apoptosis in cancer cells dependent on this pathway for survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg NGF Neurotrophin (e.g., NGF) NGF->TRK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibition of Apoptosis PLCg->Transcription Cell Growth & Differentiation TRK_Inhibitor TRK Inhibitor (e.g., Entrectinib) TRK_Inhibitor->TRK Inhibition

Simplified TRK Signaling Pathway.

Quantitative Data for a Representative Final Product: Entrectinib

As this compound is an intermediate, quantitative biological data is more relevant for the final active pharmaceutical ingredient. The following data for Entrectinib, a potent TRK inhibitor, illustrates the high affinity and selectivity that can be achieved using this chemical scaffold.

TargetIC₅₀ (nM)Assay Type
TRKA 1.7Enzymatic
TRKB 0.1Enzymatic
TRKC 0.1Enzymatic
ROS1 0.2Enzymatic
ALK 1.6Enzymatic

Data is representative and compiled from various public sources on the biological activity of Entrectinib.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its structural features facilitate its incorporation into complex molecules designed to potently and selectively inhibit key cellular targets, such as TRK kinases. This guide provides a foundational understanding of its properties, synthesis, and application, highlighting its role in the development of next-generation targeted cancer therapies.

An In-depth Technical Guide to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, also known by its full chemical name tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate, is a key building block in contemporary medicinal chemistry. Its unique trifluoromethylphenylpiperazine scaffold makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of its structure, properties, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Properties

The structure of this compound incorporates a piperazine ring protected with a tert-butoxycarbonyl (Boc) group, which is a common strategy in multi-step organic synthesis to control reactivity. The piperazine is further substituted with a 4-amino-2-trifluoromethylphenyl group. The trifluoromethyl group is a bioisostere often used in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 193902-87-3[1]
Molecular Formula C₁₆H₂₂F₃N₃O₂[1]
Molecular Weight 345.36 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[1]
Storage Conditions Inert atmosphere, 2-8°C, keep in dark place[1]
Boiling Point 446.521 °C at 760 mmHg (Predicted)[3]
Flash Point 223.848 °C (Predicted)[3]
Density 1.252 g/cm³ (Predicted)[3]
pKa 6.46 (Predicted)[3]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, its synthesis can be reliably achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methodologies for similar transformations.

Materials:

  • 1-Boc-piperazine

  • 4-Bromo-3-(trifluoromethyl)aniline (or other suitable aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq), 1-Boc-piperazine (1.2 eq), and cesium carbonate (2.0 eq).

  • In a separate vial, dissolve palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) in a small amount of the anhydrous solvent.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

G start Starting Materials: 1-Boc-piperazine 4-Bromo-3-(trifluoromethyl)aniline reaction Buchwald-Hartwig Amination (100-120°C, 12-24h) start->reaction reagents Reagents: Pd(OAc)2 (catalyst) Xantphos (ligand) Cs2CO3 (base) Toluene (solvent) reagents->reaction workup Reaction Workup: - Dilution with Ethyl Acetate - Washing with Water and Brine - Drying and Concentration reaction->workup purification Purification: Flash Column Chromatography workup->purification product Product: 1-Boc-4-(4-Amino-2-trifluoromethyl)piperazine purification->product

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for the treatment of cancer. The 4-amino-2-trifluoromethylphenyl moiety is a common feature in a number of potent and selective inhibitors of kinases such as ABL and mTOR.

The primary amine of the deprotected form of this molecule serves as a key attachment point for coupling with various heterocyclic cores to generate the final drug candidates.

Application in Kinase Inhibitor Synthesis

This intermediate is utilized in the synthesis of potent inhibitors of the BCR-ABL kinase, including those effective against the T315I mutant which confers resistance to imatinib. It is also a component of novel mTOR inhibitors.

Table 2: Examples of Kinase Inhibitors Synthesized Using a Related Moiety

Kinase InhibitorTarget Kinase(s)Therapeutic AreaReference
CHMFL-ABL/KIT-155ABL, KITChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors[4]
CHMFL-ABL-121ABL (including T315I mutant)Chronic Myeloid Leukemia[5]
Torin1mTORCancer[6]
AKE-72Pan-BCR-ABL (including T315I mutant)Chronic Myeloid Leukemia[2]
Signaling Pathway Context: PI3K/AKT/mTOR Pathway

The frequent use of the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, a derivative of the title compound, in mTOR inhibitors highlights its importance in targeting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor mTOR Inhibitor (e.g., Torin1) Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by inhibitors.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant applications in the field of drug discovery. Its structural features are highly sought after for the development of potent and selective kinase inhibitors. The information provided in this technical guide serves as a valuable resource for researchers and scientists working on the design and synthesis of novel therapeutics.

References

In-Depth Technical Guide: tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 193902-87-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological information available for tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate, a key building block in the development of targeted therapeutics.

Core Chemical Information

tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a substituted piperazine derivative widely utilized in medicinal chemistry as a scaffold for the synthesis of potent and selective kinase inhibitors.

Synonyms: 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, 4-(4-Amino-2-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, 4-(4-Boc-piperazin-1-yl)-3-trifluoromethylaniline, 5-Amino-2-(4-BOC-piperazino)benzotrifluoride.[1]

Physicochemical Properties
PropertyValueReference
CAS Number 193902-87-3[2]
Molecular Formula C₁₆H₂₂F₃N₃O₂[1]
Molecular Weight 345.36 g/mol [1]
Boiling Point 446.521 °C at 760 mmHg
Flash Point 223.848 °C
Density 1.252±0.06 g/cm³
Vapor Pressure 0 mmHg at 25°C
Refractive Index 1.522
pKa 6.46±0.10 (Predicted)
Storage Temperature 2-8°C, under inert gas
Melting Point Not available in cited sources
Solubility Not available in cited sources

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of various therapeutic agents, most notably inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) and the mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are frequently dysregulated in cancer and immunological disorders.

The primary utility of this molecule lies in its bifunctional nature: the Boc-protected piperazine allows for further chemical modifications, while the aniline moiety provides a reactive site for coupling with other molecular fragments to construct the final active pharmaceutical ingredient.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate was not found in the available search results, general synthetic routes for similar piperazine derivatives involve multi-step processes. These typically include acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol or the hydrogenation of pyrazine derivatives.[3] One common method is the reaction of a suitable piperazine precursor with an appropriate aromatic compound under conditions that facilitate nucleophilic aromatic substitution. For instance, the synthesis of similar compounds has been achieved through the reaction of 1-boc-piperazine with a substituted nitrobenzene, followed by reduction of the nitro group to an amine.[4]

Example Experimental Workflow: Synthesis of a Quinoline-Based mTOR Inhibitor

The following is a generalized workflow for the synthesis of a quinoline-based mTOR inhibitor using tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate as a starting material, based on published methodologies for similar compounds.

G start tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 193902-87-3) step1 Coupling with a quinoline derivative start->step1 step2 Deprotection of the Boc group step1->step2 step3 Amide coupling or other modification step2->step3 end Final Quinoline-Based mTOR Inhibitor step3->end G cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mtorc1 mTORC1 amino_acids->mtorc1 akt Akt pi3k->akt akt->mtorc1 mtorc2 mTORC2 akt->mtorc2 protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_growth Cell Growth mtorc1->cell_growth autophagy Autophagy (Inhibition) mtorc1->autophagy cytoskeleton Cytoskeletal Organization mtorc2->cytoskeleton inhibitor Quinoline-Based Inhibitor (Derived from CAS 193902-87-3) inhibitor->mtorc1 inhibitor->mtorc2 G cluster_input Upstream Activation cluster_core Core Pathway cluster_output Downstream Effects tcr T-Cell Receptor (TCR) Activation map4k1 MAP4K1 (HPK1) tcr->map4k1 jnk JNK Pathway map4k1->jnk nfkb NF-κB Pathway map4k1->nfkb tcell_activation T-Cell Activation (Negative Regulation) map4k1->tcell_activation cytokine_production Cytokine Production jnk->cytokine_production inhibitor MAP4K1 Inhibitor (Derived from CAS 193902-87-3) inhibitor->map4k1

References

Trifluoromethylphenylpiperazine (TFMPP) Derivatives in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylphenylpiperazine (TFMPP) scaffold represents a significant pharmacophore in contemporary drug discovery, primarily due to its versatile interactions with a range of biological targets, most notably serotonin receptors. This technical guide provides a comprehensive overview of TFMPP derivatives, encompassing their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols for key assays are provided to facilitate the practical application of this knowledge in a research setting. Furthermore, this guide utilizes visualizations of signaling pathways and experimental workflows to offer a clear and concise understanding of the complex concepts discussed.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives, particularly the phenylpiperazines, have been extensively explored for their activity in the central nervous system (CNS). Among these, the trifluoromethylphenylpiperazine (TFMPP) moiety has garnered considerable attention. The trifluoromethyl group significantly enhances metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[2]

While some TFMPP derivatives, such as 1-(3-trifluoromethylphenyl)piperazine, have been investigated for their psychoactive properties in the context of recreational use, the therapeutic potential of this chemical class is vast and warrants dedicated exploration.[3][4] These compounds have shown significant modulation of various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, making them promising candidates for the treatment of a wide array of CNS disorders, including anxiety, depression, and psychosis.[5][6][7]

This guide aims to serve as a technical resource for researchers actively involved in the discovery and development of novel therapeutics based on the TFMPP scaffold.

Synthesis of TFMPP Derivatives

The synthesis of TFMPP derivatives typically involves the formation of the piperazine ring followed by N-arylation or N-alkylation. A common strategy is the reaction of a suitably substituted aniline with a piperazine precursor.

A general synthetic route to N-arylpiperazines involves the Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions. Alternatively, nucleophilic aromatic substitution can be employed. Once the core TFMPP scaffold is synthesized, further diversification can be achieved through alkylation, acylation, or other modifications of the second nitrogen atom of the piperazine ring.[1]

For instance, the synthesis of 1-[3-(trifluoromethyl)phenyl]-4-benzylpiperazine can be achieved by the reaction of 1-[3-(trifluoromethyl)phenyl]piperazine with benzyl chloride in the presence of a base.[7]

Structure-Activity Relationships (SAR)

The pharmacological profile of TFMPP derivatives is highly dependent on the substitution pattern on both the phenyl ring and the piperazine nitrogen.

Substitution on the Phenyl Ring

The position of the trifluoromethyl group on the phenyl ring is a critical determinant of activity. The meta-position, as in 1-(3-trifluoromethylphenyl)piperazine, is the most extensively studied and often confers potent activity at serotonin receptors.[8] The ortho- and para-isomers have also been synthesized and evaluated, revealing that the substitution pattern significantly influences receptor selectivity and functional activity (agonist vs. antagonist).[8]

Substitution on the Piperazine Nitrogen

Modification of the N4-position of the piperazine ring has been a key strategy to modulate the pharmacological properties of TFMPP derivatives. The introduction of various alkyl, aryl, and heterocyclic moieties at this position has led to compounds with diverse receptor affinity and selectivity profiles.

For example, the introduction of a methylenedioxybenzyl (MDBP) group at the N4-position of a TFMPP scaffold results in compounds with significant affinity for the 5-HT2B receptor.[9]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of selected TFMPP derivatives and related compounds at various serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of TFMPP and Related Phenylpiperazines at Serotonin Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT3Reference
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)288–1,95030–132282160–269622,373 (IC50)[10]
1-(3-Chlorophenyl)piperazine (mCPP)------[11]
3-TFMPP-3,4-MDBP188>10,000>10,0001,1201,070-[9]

Table 2: Functional Activity of TFMPP at Serotonin Transporter

CompoundTargetAssayValue (nM)Reference
TFMPPSERTSerotonin Release121 (EC50)[10]

Signaling Pathways

TFMPP derivatives primarily exert their effects by modulating serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). The binding of a TFMPP derivative to a serotonin receptor can initiate a cascade of intracellular signaling events.

G_protein_signaling Second_Messenger Second Messenger (e.g., cAMP) Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates TFMPP TFMPP Receptor Receptor TFMPP->Receptor Binds G_protein G_protein Receptor->G_protein Activates Effector Effector G_protein->Effector Modulates Effector->Second_Messenger Produces

For example, agonism at the 5-HT1A receptor, which is coupled to a Gi/o protein, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, activation of the 5-HT2A or 5-HT2C receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

PI_hydrolysis_pathway TFMPP_agonist TFMPP Agonist HT2_receptor 5-HT2 Receptor TFMPP_agonist->HT2_receptor Gq_protein Gq Protein HT2_receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TFMPP derivatives.

Radioligand Binding Assay (for 5-HT1A Receptor)

This protocol is adapted from a standard procedure for determining the binding affinity of a test compound to the 5-HT1A receptor.[12]

Materials:

  • Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

  • Radioligand: [3H]8-hydroxy-DPAT.

  • Non-specific binding control: 10 µM metergoline.

  • Test compound (TFMPP derivative).

  • Glass fiber filters (Whatman grade 934-AH).

  • Filtration system (e.g., Brandel M-24).

  • Scintillation counter.

Procedure:

  • Suspend 10 µg of cell membranes in the binding buffer.

  • Add the test compound at various concentrations (e.g., 1 nM to 1 µM for a competition assay).

  • Add [3H]8-hydroxy-DPAT to a final concentration of 0.25 nM.

  • For non-specific binding, add 10 µM metergoline instead of the test compound.

  • Incubate the mixture for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters using the filtration system.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prepare_reagents Prepare Membranes, Buffer, Radioligand, and Test Compound start->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specifically Bound Ligand filtration->washing counting Quantify Radioactivity with Scintillation Counter washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

cAMP Functional Assay (for Gi/o-coupled Receptors)

This protocol provides a general framework for measuring the inhibition of cAMP production following the activation of a Gi/o-coupled receptor.[9][13]

Materials:

  • Cells stably expressing the Gi/o-coupled receptor of interest.

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compound (TFMPP derivative).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Seed the cells in a suitable microplate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer and pre-incubate with the test compound at various concentrations for a specified time.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Generate a concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP production.

  • Calculate the IC50 value for the test compound.

Phosphoinositide Hydrolysis Assay (for Gq/11-coupled Receptors)

This protocol is for measuring the accumulation of inositol phosphates following the activation of a Gq/11-coupled receptor.[14][15]

Materials:

  • Cells stably expressing the Gq/11-coupled receptor of interest.

  • Inositol-free medium.

  • [3H]myo-inositol.

  • Stimulation buffer (e.g., HBSS with LiCl to inhibit inositol monophosphatase).

  • Test compound (TFMPP derivative).

  • Quenching solution (e.g., ice-cold trichloroacetic acid).

  • Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation counter.

Procedure:

  • Label the cells with [3H]myo-inositol in inositol-free medium for 16-24 hours.

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-incubate the cells in stimulation buffer containing LiCl.

  • Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the quenching solution.

  • Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Generate a concentration-response curve and calculate the EC50 value for the test compound.

Therapeutic Applications

The ability of TFMPP derivatives to modulate serotonin receptors makes them attractive candidates for a variety of therapeutic applications, primarily in the realm of CNS disorders.

  • Anxiety and Depression: Given the established role of the serotonergic system in mood regulation, TFMPP derivatives with agonist or partial agonist activity at 5-HT1A receptors are being investigated as potential anxiolytics and antidepressants.[7]

  • Schizophrenia: Atypical antipsychotics often exhibit antagonist activity at 5-HT2A receptors. TFMPP derivatives with this pharmacological profile could offer a novel therapeutic approach for managing the symptoms of schizophrenia.

  • Obesity: 5-HT2C receptor agonists have been shown to reduce food intake, and TFMPP derivatives targeting this receptor could be developed as anti-obesity agents.

Conclusion

Trifluoromethylphenylpiperazine derivatives represent a promising and versatile class of compounds in drug discovery. Their favorable physicochemical properties and their ability to potently and selectively modulate key biological targets, particularly serotonin receptors, underscore their therapeutic potential. A thorough understanding of their synthesis, structure-activity relationships, and pharmacology, as outlined in this guide, is essential for the successful development of novel TFMPP-based therapeutics. The detailed experimental protocols provided herein are intended to empower researchers to further explore this exciting area of medicinal chemistry.

References

The Indispensable Role of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1] Its prevalence is due to its ability to introduce desirable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[2][3] However, the symmetrical nature of the piperazine ring, with its two reactive secondary amine groups, presents a significant synthetic challenge: achieving selective functionalization at one nitrogen atom while leaving the other available for subsequent reactions. This is where the tert-butoxycarbonyl (Boc) protecting group plays a pivotal role. This technical guide provides an in-depth exploration of the use of the Boc protecting group in piperazine synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic workflows.

The Strategic Advantage of Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[4] Its popularity stems from its stability under a variety of reaction conditions and its facile and selective removal under acidic conditions.[4][5] In the context of piperazine synthesis, the Boc group allows for the temporary masking of one of the piperazine nitrogens, thereby enabling selective functionalization of the unprotected nitrogen.[1][6] This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the precise construction of complex molecules.[1]

The general workflow for the synthesis of monosubstituted piperazines using N-Boc-piperazine is a three-step process:

  • Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-piperazine.[3] This ensures that subsequent reactions occur selectively at the unprotected nitrogen.[3]

  • Functionalization: The free secondary amine of N-Boc-piperazine is then functionalized through various carbon-nitrogen bond-forming reactions, such as N-alkylation, reductive amination, or N-acylation, to introduce the desired substituent.[3]

  • Deprotection: Finally, the Boc group is removed under acidic conditions to reveal the desired monosubstituted piperazine.[3]

This versatile strategy has cemented the role of N-Boc-piperazine as an indispensable tool in the modern medicinal chemist's arsenal.[1]

Quantitative Data in Piperazine Synthesis

The efficiency of each step in the synthesis of piperazine derivatives is critical for the overall yield and purity of the final product. The following tables summarize quantitative data for the key steps involving the Boc protecting group.

Table 1: Synthesis of N-Boc-piperazine
Method Starting Materials Key Reagents Typical Yield Purity Advantages Disadvantages
ConventionalAnhydrous piperazineDi-tert-butyl carbonateLowVariableSimple one-step reactionFormation of di-Boc byproduct, costly purification
Salt FormationPiperazine, Acetic acidDi-tert-butyl carbonateImprovedHighEnhanced selectivity for mono-protectionRelies on costly anhydrous piperazine
From DiethylamineDiethylamineThionyl chloride, Boc anhydride, Ammonia>93.5%HighHigh yield and purity, suitable for industrial scaleMulti-step process
Table 2: N-Alkylation of N-Boc-piperazine
Alkylating Agent Base Solvent Yield Reference
Alkyl Halide (R-X)K₂CO₃DMFGood[5]
Alkyl BromideLiOt-BuMeCN54-90%[7]
Table 3: Deprotection of Boc-piperazine Derivatives
Reagent Solvent Temperature Time Notes
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature1-4 hoursCommon and effective method.[8]
4M HCl in DioxaneMethanol or DioxaneRoom Temperature1-4 hoursOften yields the hydrochloride salt.[4][8]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine

This protocol describes the selective mono-protection of piperazine using di-tert-butyl dicarbonate.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Water

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine (1.0 equivalent) in DCM or THF.

  • Add TEA or DIPEA (1.2 - 1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Transfer to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.

Protocol 2: N-Alkylation of N-Boc-piperazine

This protocol details the N-alkylation of N-Boc-piperazine with an alkyl halide.[5]

Materials:

  • N-Boc-piperazine (1.0 mmol, 1.0 equiv.)

  • Alkyl Halide (R-X) (1.0-1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Dry Dimethylformamide (DMF) (5-10 mL)

Procedure:

  • To a stirred solution of N-Boc-piperazine in dry DMF, add the alkyl halide and potassium carbonate at room temperature.[5]

  • Heat the reaction mixture and monitor its progress by TLC.[5]

  • After completion, cool the mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the N-alkyl-N'-Boc-piperazine.

Protocol 3: Deprotection of N-Boc-piperazine Derivatives

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).[8]

Materials:

  • N-Boc protected piperazine derivative (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (5-10 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[8]

Visualizing Synthetic Pathways and Logic

The following diagrams, created using the DOT language, illustrate key workflows and decision-making processes in piperazine synthesis involving the Boc protecting group.

G cluster_protection Protection cluster_functionalization Functionalization cluster_deprotection Deprotection Piperazine Piperazine NBocPiperazine N-Boc-Piperazine Piperazine->NBocPiperazine  (Boc)₂O Boc2O (Boc)₂O NAlkylNBocPiperazine N-Alkyl-N'-Boc-Piperazine NBocPiperazine->NAlkylNBocPiperazine  N-Alkylation AlkylHalide Alkyl Halide (R-X) AldehydeKetone Aldehyde/Ketone (R-CHO) AcylChloride Acyl Chloride (R-COCl) MonosubstitutedPiperazine Monosubstituted Piperazine NAlkylNBocPiperazine->MonosubstitutedPiperazine  Acid Acid Acid (TFA, HCl)

Caption: General synthetic workflow for monosubstituted piperazines.

G Start Start: Need for selective piperazine functionalization PG_Needed Is a protecting group strategy needed? Start->PG_Needed Direct_Func Consider direct C-H functionalization PG_Needed->Direct_Func No Choose_PG Choose Protecting Group PG_Needed->Choose_PG Yes Acid_Sensitive Substrate contains acid-sensitive groups? Choose_PG->Acid_Sensitive Boc Boc Group Cbz Cbz Group Fmoc Fmoc Group Acid_Sensitive->Boc No Base_Sensitive Substrate contains base-sensitive groups? Acid_Sensitive->Base_Sensitive Yes Base_Sensitive->Fmoc No Hydrogenolysis_Compatible Hydrogenolysis compatible? Base_Sensitive->Hydrogenolysis_Compatible Yes Hydrogenolysis_Compatible->Boc No Hydrogenolysis_Compatible->Cbz Yes

Caption: Decision tree for selecting a piperazine protecting group.

G cluster_boc_protection Boc Protection cluster_boc_deprotection Boc Deprotection Amine Piperazine (Amine) Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack Boc2O (Boc)₂O Boc2O->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Protected_Amine N-Boc-Piperazine Proton_Transfer->Protected_Amine Protected_Amine_Deprot N-Boc-Piperazine Protonation Protonation of Carbonyl Protected_Amine_Deprot->Protonation Acid Acid (H+) Acid->Protonation Carbocation_Formation Formation of tert-butyl cation Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation Deprotected_Amine Piperazine Decarboxylation->Deprotected_Amine

Caption: Mechanism of Boc protection and deprotection.

Conclusion

The Boc protecting group is a cornerstone of modern synthetic strategies involving the piperazine scaffold. Its ability to enable selective functionalization through a robust and reversible protection-deprotection sequence has made it an invaluable tool for medicinal chemists and drug development professionals. By understanding the principles of Boc protection, leveraging quantitative data to optimize reaction conditions, and following detailed experimental protocols, researchers can efficiently synthesize a diverse array of piperazine-containing molecules with therapeutic potential. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperazine derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

The Pharmacological Profile of Amino-Trifluoromethylphenyl-Piperazines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, receptor interactions, functional effects, and experimental evaluation of a significant class of serotonergic modulators.

Introduction

Amino-trifluoromethylphenyl-piperazines (TFMPPs) represent a class of synthetic compounds that have garnered considerable interest in the fields of neuropharmacology and medicinal chemistry. Characterized by a piperazine ring linked to a trifluoromethyl-substituted phenyl group, these molecules exhibit a prominent affinity for various serotonin (5-HT) receptors, positioning them as valuable tools for research and as scaffolds for the development of novel therapeutics targeting the serotonergic system. This technical guide provides a comprehensive overview of the pharmacological profile of amino-trifluoromethylphenyl-piperazines, with a focus on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Core Pharmacological Profile

The pharmacological activity of amino-trifluoromethylphenyl-piperazines is primarily defined by their interaction with serotonin receptors. The position of the trifluoromethyl group on the phenyl ring, as well as other substitutions, significantly influences the affinity and selectivity of these compounds for different 5-HT receptor subtypes. The most extensively studied compound in this class is 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

Receptor Binding Affinities

Amino-trifluoromethylphenyl-piperazines are known to bind to a range of serotonin receptors, particularly subtypes of the 5-HT1 and 5-HT2 families. The binding affinity is typically determined through competitive radioligand binding assays, where the compound's ability to displace a radiolabeled ligand from the receptor is measured. The affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Amino-Trifluoromethylphenyl-Piperazines

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT3Reference(s)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 288–1,95030–132282160–269622,373[1]
1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl) piperazine (BrAcTFMPP) 0.5146-41--[2]

Note: Data represents a range from multiple studies where applicable. "-" indicates data not available.

Functional Activity

Beyond simple binding, the functional activity of these compounds—whether they act as agonists, antagonists, or partial agonists—is crucial to their pharmacological profile. This is assessed through various in vitro functional assays that measure the cellular response following receptor activation. For instance, G-protein coupled 5-HT receptors modulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and calcium (Ca2+).

TFMPP generally functions as a full agonist at most of the serotonin receptors it binds to, with the exception of the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist.[1] It is also known to evoke the release of serotonin by binding to the serotonin transporter (SERT).[1]

Table 2: Functional Activity (EC50/IC50, nM) of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

ParameterValue (nM)Assay TypeReference(s)
EC50 at SERT (Serotonin Release) 121Serotonin release assay[1]
ED50 (in vivo, discriminative stimulus) 0.27 mg/kgRat drug discrimination[3]

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of amino-trifluoromethylphenyl-piperazines and their biological activity is a key area of investigation for drug design. Key determinants of activity include:

  • Position of the Trifluoromethyl Group: The location of the -CF3 group (ortho, meta, or para) on the phenyl ring influences receptor affinity and selectivity. The meta-position, as seen in TFMPP, is common in psychoactive derivatives.

  • Substitutions on the Piperazine Ring: Modifications to the second nitrogen of the piperazine ring can dramatically alter the pharmacological profile, leading to compounds with enhanced selectivity for specific receptor subtypes.

  • Nature of the Amino Group: While the core structure involves a piperazine, related compounds with different amino linkers are also being explored.

Key Signaling Pathways

The interaction of amino-trifluoromethylphenyl-piperazines with serotonin receptors triggers specific intracellular signaling cascades. The primary receptors targeted, 5-HT1 and 5-HT2 subtypes, are G-protein coupled receptors (GPCRs).

5-HT1_Receptor_Signaling 5-HT1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand TFMPP Analog (Agonist) Receptor 5-HT1 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response Leads to

Caption: 5-HT1 Receptor Signaling Pathway.

5-HT2_Receptor_Signaling 5-HT2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand TFMPP Analog (Agonist) Receptor 5-HT2 Receptor Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response Leads to PKC->Response Leads to

Caption: 5-HT2 Receptor Signaling Pathway.

Experimental Protocols

The characterization of amino-trifluoromethylphenyl-piperazines relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Prep_Membranes Prepare cell membranes expressing target receptor Start->Prep_Membranes Incubate Incubate membranes, radioligand, and test compound Prep_Membranes->Incubate Prep_Compounds Prepare serial dilutions of test compound Prep_Compounds->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Scintillation counting to measure radioactivity Wash->Count Analyze Data analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).

    • Harvest the cells and homogenize in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]5-HT or a specific antagonist), and varying concentrations of the test compound.

    • Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known non-labeled ligand).

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux (for Gq-coupled 5-HT2 Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the target 5-HT2 receptor into a 96-well, black, clear-bottom plate and incubate overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubate.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound.

    • Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the test compound to the cells while simultaneously monitoring the fluorescence.

    • An increase in fluorescence intensity indicates an increase in intracellular calcium.

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Functional Assay: cAMP Measurement (for Gi/o-coupled 5-HT1 Receptors)

This assay measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors.

Methodology:

  • Cell Stimulation:

    • Culture cells expressing the target 5-HT1 receptor.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Amino-trifluoromethylphenyl-piperazines are a versatile class of compounds with significant modulatory effects on the serotonergic system. Their well-defined structure-activity relationships and diverse pharmacological profiles make them valuable probes for studying serotonin receptor function and promising starting points for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other related compounds, facilitating the advancement of drug discovery in this critical area of neuroscience.

References

The Phenylpiperazine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted phenylpiperazine motif stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a foundational component in the development of numerous therapeutics. This guide provides a comprehensive exploration of the synthesis, pharmacology, and structure-activity relationships of substituted phenylpiperazines, offering field-proven insights for professionals engaged in drug discovery and development.

The Phenylpiperazine Core: A Profile in Chemical Versatility

The phenylpiperazine scaffold consists of a benzene ring attached to a piperazine ring. This deceptively simple structure offers a unique combination of properties that make it an ideal pharmacophore. The piperazine ring, with its two nitrogen atoms, provides a basic center that is often protonated at physiological pH, allowing for crucial ionic interactions with biological targets.[1] The N1 nitrogen's connection to the phenyl ring and the N4 nitrogen's availability for substitution create a platform for extensive chemical modification, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] This inherent modularity has allowed for the development of a vast chemical space around this core structure.

Synthetic Pathways: Building the Phenylpiperazine Library

The synthesis of substituted phenylpiperazines is well-established, with several robust methods available to researchers. The most common approach involves the N-arylation of piperazine or its derivatives, or the N-alkylation/acylation of a pre-formed phenylpiperazine.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

A cornerstone of modern organic synthesis, the Buchwald-Hartwig amination offers a highly efficient route to N-aryl piperazines. This method allows for the coupling of an aryl halide (or triflate) with piperazine, often with high yields and excellent functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 mmol), a phosphine ligand like BINAP or Xantphos (0.02-0.1 mmol), and a base such as sodium tert-butoxide or potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or dioxane (5-10 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.[3]

Nucleophilic Aromatic Substitution (SNAr)

For aryl halides activated by electron-withdrawing groups (e.g., nitro or cyano groups), direct nucleophilic aromatic substitution with piperazine can be an effective synthetic strategy, often not requiring a metal catalyst.

N4-Functionalization

Once the core phenylpiperazine is synthesized, the N4 nitrogen provides a convenient handle for introducing a wide variety of substituents, which is crucial for modulating the compound's interaction with its biological target.

Workflow for N4-Functionalization

N4_Functionalization Phenylpiperazine Substituted Phenylpiperazine Alkylation Alkylation (R-X, Base) Phenylpiperazine->Alkylation Acylation Acylation (RCOCl or (RCO)2O) Phenylpiperazine->Acylation Sulfonylation Sulfonylation (RSO2Cl) Phenylpiperazine->Sulfonylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Phenylpiperazine->Reductive_Amination Product_Alkyl N4-Alkyl Derivative Alkylation->Product_Alkyl Product_Acyl N4-Acyl Derivative Acylation->Product_Acyl Product_Sulfonyl N4-Sulfonyl Derivative Sulfonylation->Product_Sulfonyl Product_Amino N4-Alkylamino Derivative Reductive_Amination->Product_Amino Galpha_i_pathway Ligand 5-HT1A Agonist (e.g., Phenylpiperazine) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Firing (Hyperpolarization) PKA->Cellular_Response Leads to

References

An In-depth Technical Guide to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract: This document provides a comprehensive technical overview of the chemical compound 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine. It details a representative synthetic protocol, presents key quantitative data, and outlines the analytical workflow for structural verification. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of substituted phenylpiperazine derivatives.

Introduction

This compound, with the CAS number 193902-87-3, is a substituted piperazine derivative.[1] The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Compounds containing the trifluoromethylphenylpiperazine moiety have been investigated for their effects on the central nervous system, particularly their interactions with serotonergic and dopaminergic systems.[4][5][6][7] The presence of a trifluoromethyl group can significantly enhance metabolic stability and receptor binding affinity. The Boc (tert-butyloxycarbonyl) protecting group offers a versatile handle for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules.[8][9][10]

This guide focuses on a common and efficient method for its synthesis: the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, offering high yields and broad functional group tolerance.[11][12][13][14][15]

Synthesis and Experimental Protocol

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (or pseudohalide) with an amine.[12][13] In this case, 1-Boc-piperazine is coupled with a suitable 4-amino-2-trifluoromethylphenyl halide, such as 4-bromo-3-(trifluoromethyl)aniline.

Reaction Scheme

The overall reaction is depicted below:

  • Reactants: 1-Boc-piperazine and 4-bromo-3-(trifluoromethyl)aniline.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

  • Base: A non-nucleophilic base is required to facilitate the catalytic cycle (e.g., Sodium tert-butoxide).

  • Solvent: An anhydrous aprotic solvent is used (e.g., Toluene).

Detailed Experimental Protocol

Materials:

  • 4-bromo-3-(trifluoromethyl)aniline

  • 1-Boc-piperazine[9]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq), 1-Boc-piperazine (1.2 eq), and Sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to the flask.

  • Add anhydrous toluene via syringe to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Quantitative Data

The following tables summarize the key quantitative data associated with the compound and its synthesis.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₁₆H₂₂F₃N₃O₂
Molecular Weight 345.36 g/mol [1]
CAS Number 193902-87-3[1]
IUPAC Name tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate[1]
Table 2: Representative Synthesis Data
ParameterValue
Reactant Scale (Aniline) 5.0 mmol
Typical Yield 75 - 90%
Purity (by HPLC) >98%
Appearance Off-white to light yellow solid
Table 3: Spectroscopic Characterization Data (Predicted/Typical)
TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.05 (d, J=8.4 Hz, 1H), 6.85 (d, J=2.5 Hz, 1H), 6.75 (dd, J=8.4, 2.5 Hz, 1H), 3.90 (s, 2H, -NH₂), 3.60 (t, J=5.0 Hz, 4H), 2.95 (t, J=5.0 Hz, 4H), 1.48 (s, 9H).
¹³C NMR (101 MHz, CDCl₃)δ 154.8, 145.5, 138.0, 124.2 (q, J=272 Hz, -CF₃), 122.5 (q, J=30 Hz), 119.0, 115.5, 80.0, 52.5, 49.5, 28.5.
Mass Spec (ESI+) m/z 346.17 [M+H]⁺, 290.15 [M-C₄H₈+H]⁺, 246.15 [M-Boc+H]⁺

Visualizations

Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

G Figure 1: Synthetic Workflow reagents Reactants & Catalyst Loading (Aryl Halide, 1-Boc-Piperazine, Pd Catalyst, Ligand, Base) reaction Buchwald-Hartwig Reaction (Toluene, 110°C, 12-24h) reagents->reaction Heat workup Aqueous Work-up (Dilution, Filtration, Extraction) reaction->workup Cool & Quench purification Purification (Flash Column Chromatography) workup->purification Crude Product product Final Product 1-Boc-4-(4-Amino-2- trifluoromethylphenyl)piperazine purification->product Isolated Product G Figure 2: Analytical Characterization product Purified Product ms Mass Spectrometry (MS) Confirms Molecular Weight product->ms nmr NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure product->nmr hplc Purity Analysis (HPLC) Determines Sample Purity product->hplc verified Verified Compound (Structure & Purity Confirmed) ms->verified nmr->verified hplc->verified

References

The Serotonergic Soul of a Synthetic: A Technical Guide to the Mechanism of Action of Trifluoromethylphenylpiperazine (TFMPP) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylphenylpiperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs, which has seen use as a recreational substance, often in combination with benzylpiperazine (BZP).[1] This technical guide provides an in-depth exploration of the mechanism of action of TFMPP, focusing on its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these properties. Quantitative data on receptor binding affinities are presented for clear comparison, and key experimental protocols are detailed to provide a practical resource for researchers in pharmacology and drug development. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of TFMPP's pharmacological profile.

Core Mechanism of Action: A Serotonin-Centric Profile

The primary mechanism of action of TFMPP revolves around its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. It functions as both a direct agonist at several serotonin receptor subtypes and as a serotonin releasing agent.[1][2] Notably, TFMPP exhibits insignificant effects on dopamine and norepinephrine reuptake or efflux, distinguishing its pharmacological profile from many other psychostimulant compounds.[1]

Receptor Binding Affinity

TFMPP displays a moderate to high affinity for several serotonin receptors, with a particularly notable affinity for the 5-HT1B and 5-HT2C subtypes. Its binding affinity for the serotonin transporter (SERT) is also significant, underlying its activity as a serotonin releasing agent.[1] In contrast, its affinity for the 5-HT3 receptor is negligible.[1][3] While often described as having no effect on dopaminergic or noradrenergic transporters, precise high-value Ki or IC50 data to quantify this low affinity are not consistently reported in the literature, reflecting its strong selectivity for the serotonergic system.

Table 1: Receptor and Transporter Binding Profile of TFMPP

TargetBinding Affinity (Ki, nM)Functional ActivityReference
5-HT1A Receptor288 - 1,950Full Agonist[1]
5-HT1B Receptor30 - 132Full Agonist[1]
5-HT1D Receptor282Full Agonist[1]
5-HT2A Receptor160 - 269Weak Partial Agonist / Antagonist[1]
5-HT2C Receptor62Full Agonist[1]
5-HT3 ReceptorIC50 = 2,373Insignificant Affinity[1][3]
Serotonin Transporter (SERT)EC50 = 121Substrate (Serotonin Releaser)[1]
Dopamine Transporter (DAT)No significant effect reported-[1]
Norepinephrine Transporter (NET)No significant effect reported-[1]

Intracellular Signaling Cascades

The functional consequences of TFMPP's interaction with serotonin receptors are dictated by the specific downstream signaling pathways coupled to each receptor subtype.

5-HT1B Receptor Signaling

As a Gi/o-coupled receptor, activation of the 5-HT1B receptor by TFMPP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This pathway is also associated with the modulation of ion channels, leading to increased K+ conductance and decreased Ca2+ conductance, which ultimately inhibits neurotransmitter release.[4][5]

G cluster_membrane TFMPP TFMPP Receptor 5-HT1B Receptor TFMPP->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter ↓ Neurotransmitter Release G_protein->Neurotransmitter cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Figure 1: 5-HT1B Receptor Signaling Pathway.

5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[2] TFMPP's action as a weak partial agonist or antagonist at this receptor suggests a more complex interaction. Agonist binding typically activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).[6]

G cluster_membrane TFMPP TFMPP Receptor 5-HT2A Receptor TFMPP->Receptor Binds (Weak Partial Agonist/ Antagonist) G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC ↑ PKC Activity DAG->PKC G cluster_membrane TFMPP TFMPP Receptor 5-HT2C Receptor TFMPP->Receptor Binds (Full Agonist) G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC ↑ PKC Activity DAG->PKC G start Start prep Prepare reagents: - Cell membranes - Radioligand - TFMPP dilutions start->prep incubate Incubate membranes, radioligand, and TFMPP prep->incubate filter Rapid vacuum filtration incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity (Scintillation counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end G start Start habituate Habituate mouse in observation chamber start->habituate administer Administer TFMPP or vehicle habituate->administer observe Record head twitches (manual or automated) administer->observe analyze Compare twitch frequency between groups observe->analyze end End analyze->end G start Start surgery Implant guide cannula in target brain region start->surgery recovery Animal recovery surgery->recovery probe Insert microdialysis probe and perfuse with aCSF recovery->probe baseline Collect baseline dialysate samples probe->baseline drug Administer TFMPP baseline->drug post_drug Collect post-drug dialysate samples drug->post_drug analysis Quantify serotonin (HPLC-ED) post_drug->analysis end End analysis->end

References

An In-depth Technical Guide to the Predicted Biological Activity of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine is not currently available in the public domain. This guide provides a comprehensive overview of the predicted biological activity based on the well-characterized pharmacology of structurally similar compounds, primarily 3-Trifluoromethylphenylpiperazine (3-TFMPP). The tert-butyloxycarbonyl (Boc) group is a protecting group and its removal is likely necessary for pharmacological activity.

Introduction

Piperazine derivatives are a versatile class of compounds with a wide range of pharmacological applications, including but not limited to, antipsychotic, antihistaminic, antianginal, antidepressant, anticancer, and antiviral activities. The core piperazine scaffold is a common feature in many clinically used drugs. The subject of this guide, this compound, belongs to the phenylpiperazine subclass. The presence of a trifluoromethyl group on the phenyl ring is a key structural feature that often confers significant effects on biological activity. Based on the extensive research on analogous compounds, it is highly probable that the de-protected form of this molecule, 4-(4-Amino-2-trifluoromethylphenyl)piperazine, interacts with monoamine neurotransmitter systems, particularly the serotonergic system.

Predicted Pharmacological Profile

The primary molecular targets of trifluoromethylphenylpiperazine derivatives are serotonin (5-HT) receptors. 3-Trifluoromethylphenylpiperazine (3-TFMPP) is a well-studied non-selective serotonin receptor agonist and serotonin-releasing agent. It is predicted that 4-(4-Amino-2-trifluoromethylphenyl)piperazine would exhibit a similar, though potentially modulated, pharmacological profile. The substitution pattern on the phenyl ring (amino group at position 4 and trifluoromethyl group at position 2) is expected to influence the affinity and selectivity for various serotonin receptor subtypes.

Serotonergic System Modulation

Trifluoromethylphenylpiperazine compounds are known to interact with multiple 5-HT receptor subtypes. The predicted activity of the core molecule would likely involve agonism or partial agonism at these receptors, leading to a cascade of downstream signaling events.

Quantitative Data on Analogous Compounds

To provide a quantitative basis for the predicted activity, the following tables summarize the receptor binding affinities and functional activities of the closely related compound, 3-Trifluoromethylphenylpiperazine (3-TFMPP).

Table 1: Receptor Binding Affinities (Ki, nM) of 3-Trifluoromethylphenylpiperazine (3-TFMPP)

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1A288 - 1,950[1]
5-HT1B30 - 132[1]
5-HT1D282[1]
5-HT2A160 - 269[1]
5-HT2C62[1]

Table 2: Functional Activity (EC50/IC50, nM) of 3-Trifluoromethylphenylpiperazine (3-TFMPP)

TargetFunctional AssayPotency (nM)
SERTSerotonin ReleaseEC50 = 121[1]
5-HT3Receptor BindingIC50 = 2,373[1]

Experimental Protocols

To determine the actual biological activity of this compound (after de-protection), a series of in vitro and in vivo experiments would be necessary. A key initial experiment would be a receptor binding assay.

In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(4-Amino-2-trifluoromethylphenyl)piperazine for a panel of neurotransmitter receptors, with a primary focus on serotonin receptor subtypes.

Materials:

  • Test compound: 4-(4-Amino-2-trifluoromethylphenyl)piperazine

  • Cell membranes expressing the target receptor (e.g., recombinant CHO-K1 cells expressing human 5-HT1A)

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Non-specific binding control (e.g., high concentration of a known ligand like serotonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Specific radioligand at a concentration near its Kd.

    • Either:

      • Vehicle (for total binding)

      • Non-specific binding control (for non-specific binding)

      • Test compound at various concentrations (for competition binding)

    • Cell membranes expressing the target receptor.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The interaction of trifluoromethylphenylpiperazine derivatives with serotonin receptors initiates intracellular signaling cascades. The following diagrams illustrate the general serotonergic signaling pathway and a typical experimental workflow for its characterization.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TFMPP_Analog 4-(4-Amino-2- trifluoromethylphenyl)piperazine 5HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) TFMPP_Analog->5HT_Receptor Binds to G_Protein G-Protein 5HT_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces/Regulates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Predicted Serotonergic Signaling Pathway.

G Start Start: Synthesize/Acquire Compound Deprotection Boc Deprotection Start->Deprotection In_Vitro In Vitro Assays Deprotection->In_Vitro Binding Receptor Binding Assays (Determine Ki) In_Vitro->Binding Functional Functional Assays (e.g., Calcium Flux, cAMP) In_Vitro->Functional End End: Characterize Biological Activity Binding->End In_Vivo In Vivo Studies (Optional) Functional->In_Vivo Functional->End PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Behavioral Behavioral Models In_Vivo->Behavioral PK_PD->End Behavioral->End

Caption: Experimental Workflow for Characterization.

Other Potential Biological Activities

While the primary predicted activity of 4-(4-Amino-2-trifluoromethylphenyl)piperazine is on the serotonergic system, the piperazine scaffold is known for a diverse range of biological effects. For instance, a structurally related compound, p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), has demonstrated anthelmintic activity as a serotonergic agonist in nematodes. This suggests that the title compound could also be investigated for antiparasitic properties. Furthermore, various phenylpiperazine derivatives have been explored for their potential as anticancer agents.

Conclusion

In the absence of direct experimental data, the biological activity of this compound can be predicted with a reasonable degree of confidence based on the extensive literature on its structural analogs. The de-protected form of the compound is expected to be a modulator of the serotonergic system, likely acting as an agonist at various 5-HT receptor subtypes. To confirm this prediction and to fully characterize its pharmacological profile, a systematic series of in vitro and in vivo studies, beginning with receptor binding assays, is essential. The versatile nature of the piperazine scaffold also suggests that other potential therapeutic applications for this compound may be worth exploring.

References

Methodological & Application

Application Notes and Protocols for 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-amino-2-trifluoromethylphenyl)piperazine is a versatile building block in medicinal chemistry, particularly valuable in the synthesis of kinase inhibitors and other targeted therapeutics. Its structure combines a Boc-protected piperazine, a nucleophilic aniline, and a trifluoromethyl group, offering multiple points for chemical modification and opportunities to fine-tune the physicochemical properties of the final compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the piperazine and aniline moieties are key pharmacophoric elements in many biologically active molecules.[1][2]

These application notes provide a comprehensive guide to utilizing this building block in common synthetic transformations, focusing on its application in the development of novel kinase inhibitors.

Key Applications

The primary application of this compound is in the synthesis of substituted aminopyrimidines as potent inhibitors of various protein kinases.[1] Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By functionalizing the aniline nitrogen, novel compounds can be designed to target the ATP-binding site of specific kinases.

Featured Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor

A key application of this building block is in the synthesis of N-(4-(4-(4-amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidin-2-yl)acetamide, a scaffold for potent protein kinase inhibitors. This is achieved through an amide coupling reaction between the aniline of the building block and a suitable pyrimidine precursor.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: Amide Bond Formation for the Synthesis of a Kinase Inhibitor Scaffold

This protocol details the synthesis of a key intermediate by forming an amide bond between this compound and an activated carboxylic acid, a common strategy in the synthesis of kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid to be coupled (e.g., a pyrimidine carboxylic acid)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Reagents for work-up and purification (Ethyl acetate, saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica gel)

Procedure (using HATU):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 equivalents) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Expected Yield: 60-85% (highly dependent on the specific substrates).

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperazine ring, enabling further functionalization.

Reaction Scheme:

Materials:

  • Boc-protected piperazine derivative

  • Acid: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane

  • Solvent: Dichloromethane (DCM)

  • Reagents for work-up (Saturated aqueous NaHCO3, brine, anhydrous MgSO4)

Procedure:

  • Dissolve the Boc-protected compound (1.0 equivalent) in DCM (approximately 10 mL per gram of substrate).

  • Add an excess of TFA (5-10 equivalents) or a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the deprotected product.

Expected Yield: >90%.

Data Presentation

The following table summarizes representative quantitative data for reactions involving this compound and the biological activity of the resulting compounds, based on typical outcomes for similar reactions.

Reaction TypeCoupling PartnerProductTypical Yield (%)Biological TargetIC50 (nM)
Amide Coupling2-Acetamido-pyrimidine-4-carboxylic acidN-(4-(4-(4-amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidin-2-yl)acetamide75Protein Kinases10 - 500
Suzuki Coupling4-Fluorophenylboronic acidtert-butyl 4-(4-(4-fluorophenylamino)-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate80Not ApplicableN/A

Visualizations

Experimental Workflow: Synthesis of a Kinase Inhibitor

The following diagram illustrates the general workflow for the synthesis of a pyrimidine-based kinase inhibitor using this compound.

G cluster_synthesis Synthesis Workflow Start 1-Boc-4-(4-amino-2- trifluoromethylphenyl)piperazine Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Reactant Activated Pyrimidine Carboxylic Acid Reactant->Coupling Intermediate Boc-Protected Kinase Inhibitor Coupling->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Final_Product Final Kinase Inhibitor Deprotection->Final_Product G cluster_pathway Cell Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor Synthesized Kinase Inhibitor Inhibitor->Receptor Inhibition

References

The Strategic Application of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine has emerged as a pivotal building block in contemporary drug discovery, particularly in the development of targeted therapies. Its unique structural features, comprising a Boc-protected piperazine for controlled reactivity and a trifluoromethyl-substituted aminophenyl moiety for specific molecular interactions, make it a valuable synthon for medicinal chemists. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its primary role in the synthesis of potent kinase inhibitors.

Application Notes

The principal application of this compound in medicinal chemistry is as a key intermediate in the synthesis of highly selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

This piperazine derivative is integral to the structure of Torin1 , a potent and selective second-generation mTOR inhibitor. Torin1 inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more complete shutdown of mTOR signaling compared to first-generation inhibitors like rapamycin. The 4-amino-2-trifluoromethylphenylpiperazine portion of the molecule plays a crucial role in binding to the kinase domain of mTOR.

The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the piperazine ring acts as a versatile linker to connect to the core scaffold of the inhibitor. The Boc protecting group allows for the selective reaction of the secondary amine of the piperazine ring, preventing unwanted side reactions during synthesis.

Key Advantages in Drug Design:
  • Target Specificity: The substituted phenylpiperazine moiety contributes to the high selectivity of the final compound for the mTOR kinase.

  • Synthetic Tractability: The Boc-protected amine allows for straightforward and high-yield coupling reactions.

  • Improved Pharmacokinetic Properties: The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability.

Quantitative Data

The following tables summarize the in vitro and cellular activity of Torin1, a key therapeutic agent synthesized using this compound.

CompoundTargetIC₅₀ (nM)Assay Type
Torin1mTORC12In vitro kinase assay
Torin1mTORC210In vitro kinase assay
Torin1DNA-PK6.34Cell-free assay
Torin1p110γ (PI3K)171Cell-free assay
CompoundCellular Target InhibitionEC₅₀ (nM)Cell Line
Torin1mTORC1 (pS6K1 T389)2MEFs
Torin1mTORC2 (pAkt S473)10MEFs
Torin1PI3K (pAkt T308)1800p53-/-/mLST8-/- MEFs

Experimental Protocols

Protocol 1: Synthesis of the Tricyclic Benzonaphthyridinone Core

A common synthetic route to the core structure of Torin1 involves a multi-step sequence starting from commercially available materials. A generalized workflow is presented below.

Workflow for Benzonaphthyridinone Core Synthesis

G A 4,6-Dichloroquinoline-3-carboxylate B Nucleophilic Aromatic Substitution with Substituted Aniline A->B 1. Aniline, Heat C Intermediate A B->C D Horner-Wadsworth-Emmons Reaction C->D 2. Phosphonate Reagent, Base E Intramolecular Cyclization D->E F Tricyclic Benzonaphthyridinone Core E->F mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Torin1 Torin1 Torin1->mTORC1 Torin1->mTORC2

Application Notes and Protocols for the Characterization of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed NMR and mass spectrometry data for the analytical characterization of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. The accompanying protocols offer standardized methods for data acquisition.

Chemical Information

IUPAC Name tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Molecular Formula C₁₆H₂₂F₃N₃O₂[1]
Molecular Weight 345.36 g/mol [1]
CAS Number 193902-87-3[1]

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2m2HAr-H
~6.8d1HAr-H
~4.0 (broad)s2H-NH₂
~3.6t4H-N(CH₂)₂- (Boc side)
~3.0t4H-N(CH₂)₂- (Aryl side)
1.48s9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~154.7C=O (Boc)
~145-150Ar-C (C-NH₂)
~120-130 (q)Ar-C (C-CF₃)
~120-130Ar-CH
~115-120Ar-CH
~123.5 (q, J ≈ 272 Hz)-CF₃
~80.0-C(CH₃)₃
~52.0-N(CH₂)₂- (Aryl side)
~44.0-N(CH₂)₂- (Boc side)
28.4-C(CH₃)₃

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

m/zIon
346.17[M+H]⁺
368.15[M+Na]⁺
290.11[M-tBu+H]⁺
246.11[M-Boc+H]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-pulse ¹H spectrum with the following typical parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16

    • Process the spectrum using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 512-1024

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this solution to a final concentration of 10-100 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

    • Typical ESI source parameters:

      • Capillary Voltage: 3-4 kV

      • Cone Voltage: 20-40 V

      • Source Temperature: 100-150 °C

      • Desolvation Temperature: 250-350 °C

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

    • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to confirm the structure.

Visualizations

Compound_Characterization_Workflow General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Submission MS Mass Spectrometry (ESI-MS) Purification->MS Sample Submission Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Spectral Data MS->Structure_Elucidation Spectral Data Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for Compound Synthesis and Characterization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine and its derivatives. These compounds, which are common intermediates in pharmaceutical development, present unique purification challenges due to the basicity of the piperazine ring, the potential for peak tailing, and the lability of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. This document outlines a systematic approach to method development, provides detailed experimental protocols, and discusses strategies to overcome common purification hurdles to achieve high purity and recovery.

Introduction: The Purification Challenge

The successful synthesis of drug candidates relies on the effective purification of intermediates. This compound derivatives are a class of molecules that often require chromatographic purification to remove starting materials, byproducts, and other impurities. The purification of these compounds by RP-HPLC is influenced by several key structural features:

  • The Basic Piperazine Moiety: The two nitrogen atoms in the piperazine ring are basic and can interact with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction is a primary cause of poor peak shape, specifically peak tailing, which compromises resolution and purification efficiency.[1][2]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is essential for synthetic strategies but is sensitive to acidic conditions.[3][4] Standard RP-HPLC mobile phases often employ acidic modifiers like trifluoroacetic acid (TFA) to improve peak shape, creating a delicate balance between achieving good chromatography and preserving the integrity of the Boc group.[5][6]

  • The Trifluoromethylphenyl Group: The presence of a trifluoromethyl group can alter the hydrophobicity and electronic properties of the molecule, potentially offering unique selectivity on fluorinated stationary phases.[7][8]

This guide will address these challenges by providing a logical workflow for developing a robust purification method, from initial analytical scouting to preparative scale-up.

Method Development Strategy

A systematic approach to method development is crucial for efficiently arriving at an optimal purification method. The following workflow outlines the key decision points and experimental stages.

MethodDevelopmentWorkflow Start Crude Sample Analysis Scouting Analytical HPLC Scouting (Column & Mobile Phase Screening) Start->Scouting Initial Purity Assessment Optimization Method Optimization (Gradient, Flow Rate, pH) Scouting->Optimization Select Best Conditions ScaleUp Scale-Up to Preparative HPLC (Loading Study) Optimization->ScaleUp Optimized Analytical Method Fractionation Fraction Collection (UV or Mass-Directed) ScaleUp->Fractionation Determine Max Loading Analysis Purity Analysis of Fractions Fractionation->Analysis Collect Target Peak Pooling Pooling & Solvent Removal Analysis->Pooling Confirm Purity >95% End Pure Compound Pooling->End Lyophilization or Evaporation

Caption: A systematic workflow for HPLC method development and purification.

Column Selection: Mitigating Peak Tailing

The choice of stationary phase is the most critical parameter for achieving good peak shape with basic compounds.

  • Standard C18 Columns: Traditional C18 columns can be used, but often require significant mobile phase modification to achieve acceptable peak shapes for basic analytes.

  • End-Capped C18 Columns: High-purity silica with advanced end-capping is recommended to minimize the number of accessible silanol groups, thereby reducing peak tailing.

  • Fluorinated Phases (e.g., PFP): Pentafluorophenyl (PFP) phases offer alternative selectivity through multiple interaction mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions.[8][9] They can be particularly effective for separating halogenated compounds and may provide better peak shapes for basic analytes.[8]

Mobile Phase Selection: Balancing Peak Shape and Boc-Group Stability

The mobile phase must be carefully chosen to ensure good chromatography without causing premature deprotection of the Boc group.

  • Organic Solvent: Acetonitrile is generally the preferred organic solvent due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.[10]

  • Aqueous Phase & Additives:

    • Trifluoroacetic Acid (TFA): A concentration of 0.05-0.1% TFA is commonly used to acidify the mobile phase. This protonates the silanol groups, reducing their interaction with the basic piperazine nitrogen, and also acts as an ion-pairing agent for the analyte, leading to sharper peaks.[1] While effective, TFA is a strong acid, and prolonged exposure, especially during solvent evaporation, can cleave the Boc group.[5][6]

    • Formic Acid (FA): A concentration of 0.1% formic acid provides a less acidic mobile phase (pH ~2.8) compared to 0.1% TFA (pH ~2.1).[11] This is often sufficient to improve peak shape while being gentler on the Boc group, making it a safer first choice.

    • Ammonium Buffers: For mass-directed purification, volatile buffers like ammonium formate or ammonium acetate are necessary.[12] A 10-20 mM solution can effectively buffer the mobile phase and improve peak shape.[11]

Experimental Protocols

Protocol 1: Analytical Method Development (Scouting)

This protocol describes a general approach for initial method development on a standard analytical HPLC system.

Materials and Equipment:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC)[13]

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Crude sample of this compound derivative

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

Method:

  • Sample Preparation: Dissolve the crude sample in a 50:50 mixture of ACN/water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Mobile Phase A: Water with 0.1% FA (or 0.05% TFA).

  • Mobile Phase B: Acetonitrile with 0.1% FA (or 0.05% TFA).

  • Gradient Program (Scouting):

    • Time (min) | % B

    • --- | ---

    • 0.0 | 5

    • 20.0 | 95

    • 25.0 | 95

    • 25.1 | 5

    • 30.0 | 5

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a wavelength appropriate for the compound's chromophore).

  • Injection Volume: 5-10 µL.

  • Analysis: Evaluate the resulting chromatogram for retention time, peak shape (asymmetry), and resolution between the main peak and impurities. Adjust the gradient steepness to improve separation.

Protocol 2: Preparative HPLC Purification

This protocol outlines the scale-up of the optimized analytical method for preparative purification.

Materials and Equipment:

  • Preparative HPLC system with fraction collector (e.g., Agilent 1290 Infinity II Preparative LC, Waters AutoPurification System)[14][15]

  • Preparative C18 column (e.g., 20 x 250 mm, 5 µm particle size)

  • Crude sample dissolved in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase)

  • Solvents and additives as determined in the analytical method.

Method:

  • Column Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 5 column volumes.

  • Sample Injection: Inject the dissolved crude sample. A loading study should be performed to determine the maximum amount of sample that can be injected without compromising resolution.

  • Gradient Program: Use the optimized gradient from the analytical method, adjusting the flow rate and gradient time for the larger column dimensions.

    • Flow Rate: A typical flow rate for a 20 mm ID column is 20 mL/min.

  • Fraction Collection:

    • UV-Triggered: Set the detector to trigger fraction collection based on a specific absorbance threshold to capture the target peak.

    • Mass-Directed: If coupled with a mass spectrometer, trigger collection based on the detection of the target compound's mass-to-charge ratio (m/z). This is the most specific and reliable method.[14][16]

  • Post-Purification Processing:

    • Analyze a small aliquot of each collected fraction by analytical HPLC to confirm purity.

    • Pool the fractions that meet the desired purity specification (>98%).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator at a low temperature (<30°C) to minimize Boc deprotection.[6]

    • Lyophilize (freeze-dry) the remaining aqueous solution to remove water and the volatile acidic modifier, yielding the pure compound as a salt (e.g., formate or trifluoroacetate salt).

Data Presentation and Interpretation

Effective purification is demonstrated by a significant increase in the purity of the target compound.

Table 1: Representative Purification Data

SampleInjection Mass (mg)Purity by HPLC-UV (Area %)Recovery (%)
Crude Material-75.2%-
Purified Compound150>99.0%85%

This data illustrates a successful purification run where the initial 75.2% pure material was purified to over 99.0% with a high recovery rate.

ChromatographyLogic Problem Poor Peak Shape (Tailing) Cause1 Analyte-Silanol Interaction Problem->Cause1 Solution1 Use Low pH Mobile Phase (e.g., 0.1% Formic Acid) Cause1->Solution1 Solution2 Use End-Capped Column Cause1->Solution2 Solution3 Add Competing Base (e.g., TEA) Cause1->Solution3 Outcome Symmetrical Peak Shape Improved Resolution Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Logic diagram for addressing peak tailing in HPLC.

Troubleshooting and Key Considerations

  • Boc-Group Deprotection: If analysis of the purified fractions shows a new, earlier-eluting peak corresponding to the deprotected amine, consider the following:

    • Switch from TFA to the milder formic acid.

    • Immediately neutralize the collected fractions with a base like ammonium hydroxide before solvent removal.

    • Avoid high temperatures during solvent evaporation.[6]

  • Poor Recovery: Low recovery can be due to irreversible adsorption on the column or incomplete elution. Ensure the gradient runs to a high enough percentage of organic solvent to elute the compound completely.

  • Column Overload: Injecting too much sample can lead to peak fronting and poor separation.[2] Perform a loading study by injecting increasing amounts of the crude material until resolution begins to degrade. This will define the maximum sample load for the preparative column.

Conclusion

The HPLC purification of this compound derivatives is a readily achievable task with careful consideration of the compound's chemical properties. By selecting a high-quality end-capped C18 column and using a mobile phase with a mild acidic modifier like formic acid, researchers can effectively mitigate peak tailing while preserving the acid-sensitive Boc protecting group. A systematic method development approach, coupled with mass-directed fraction collection and appropriate post-purification handling, will ensure the isolation of highly pure material, facilitating the advancement of drug discovery and development projects.

References

Application Notes and Protocols for the Deprotection of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the efficient deprotection of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine to yield the corresponding 4-(4-Amino-2-trifluoromethylphenyl)piperazine. The primary protocol detailed herein utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a robust and widely adopted method for the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a high-yielding and reproducible outcome.

Introduction: Rationale and Significance

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The specific compound, 4-(4-Amino-2-trifluoromethylphenyl)piperazine, serves as a critical intermediate in the synthesis of pharmacologically active agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the primary aromatic amine and the secondary piperazine nitrogen offer versatile handles for further molecular elaboration.

The use of the Boc protecting group is a cornerstone of modern organic synthesis, particularly in multi-step preparations of complex molecules.[4] It provides robust protection of the nucleophilic piperazine nitrogen under a wide range of conditions, yet can be removed cleanly and efficiently under acidic conditions.[4][5] The protocol described provides a reliable method for accessing the deprotected piperazine core, ready for subsequent synthetic transformations.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group with a strong acid like trifluoroacetic acid is a well-established and efficient electrophilic cleavage reaction.[5] The mechanism proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[5][6] This initial step activates the carbamate for cleavage.

  • Carbocation Formation: The protonated intermediate fragments, leading to the loss of a stable tertiary carbocation, the tert-butyl cation, and the formation of an unstable carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.[5][6] This is an irreversible step that drives the reaction to completion.

  • Amine Salt Formation: The newly liberated secondary amine of the piperazine ring is protonated by the excess acid in the reaction mixture, yielding the corresponding trifluoroacetate salt.[6]

The generation of the reactive tert-butyl cation can sometimes lead to side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic sites.[7] However, for this specific substrate, the electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, minimizing the risk of such side reactions.

Core Experimental Protocol: TFA-Mediated Deprotection

This protocol outlines the standard procedure for the deprotection of this compound using TFA in DCM.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98% PurityBenchChemStarting material.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%Fisher ScientificDeprotecting agent. Highly corrosive.[8][9]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentVWRFor neutralization during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRDrying agent.
Diethyl EtherACS ReagentVWRFor precipitation/washing if isolating the salt.
Round-bottom flaskN/AN/AEnsure it is appropriately sized for the reaction volume.
Magnetic Stirrer and Stir BarN/AN/AFor efficient mixing.
Safety Precautions

Trifluoroacetic acid (TFA) is extremely corrosive and toxic. It can cause severe skin and eye burns and is harmful if inhaled.[10][11][12] All manipulations involving TFA must be performed in a properly functioning chemical fume hood.[13] Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for high-volume applications), splash goggles, a face shield, and a lab coat, is mandatory.[11][13] An emergency eyewash and safety shower must be readily accessible.[10][11]

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

    • Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Deprotection Reaction:

    • Slowly add trifluoroacetic acid (TFA) (5–10 equivalents) dropwise to the stirred solution at 0 °C.[14] The addition should be done carefully to control any potential exotherm.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-4 hours.[14] The reaction should be allowed to proceed until completion.

  • Reaction Monitoring (Self-Validation):

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC, spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (which stays closer to the baseline) indicates the reaction is proceeding.

    • LC-MS analysis will show the disappearance of the mass peak corresponding to the Boc-protected starting material and the appearance of a new peak for the deprotected product.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[14]

    • The resulting residue is the trifluoroacetate salt of the product. For many subsequent reactions, this salt can be used directly.

    • To isolate the free amine, carefully perform a basic workup. To the residue, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[14]

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[14]

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[14]

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected free amine, 4-(4-Amino-2-trifluoromethylphenyl)piperazine.

Characterization

The successful deprotection should be confirmed by spectroscopic analysis.

  • ¹H NMR: The most telling sign of successful deprotection is the disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[15][16]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the deprotected product.

Experimental Workflow and Data Visualization

The overall process from setup to final product is summarized in the workflow diagram below.

Deprotection_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis Start Dissolve Boc-protected piperazine in anhydrous DCM Cool Cool solution to 0°C in an ice bath Start->Cool Add_TFA Slowly add TFA (5-10 eq.) Cool->Add_TFA Stir Stir at room temperature for 1-4 hours Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Remove solvent and excess TFA in vacuo Monitor->Evaporate If complete Neutralize Neutralize with sat. NaHCO₃ Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry organic layers (Na₂SO₄), filter, and concentrate Extract->Dry Analysis Characterize product by ¹H NMR and MS Dry->Analysis

Caption: Workflow for TFA-mediated Boc deprotection.

Troubleshooting and Field-Proven Insights

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient amount of TFA.- Insufficient reaction time.- Steric hindrance around the Boc group (less likely for this substrate).[7]- Ensure at least 5 equivalents of TFA are used. Increase to 10 equivalents if needed.- Extend the reaction time and continue to monitor by TLC/LC-MS. Most deprotections are complete within 1-2 hours.[7]- If the issue persists, consider a stronger acid system like 4M HCl in dioxane.[7][17]
Low Yield after Workup - Incomplete extraction from the aqueous layer.- Product loss during rotary evaporation if it is volatile (unlikely for this compound).- Formation of an emulsion during extraction.- Ensure the aqueous layer is thoroughly basic (pH > 8) before extraction.- Increase the number of extractions (e.g., to 4 or 5 times).- To break emulsions, add a small amount of brine to the separatory funnel.
Unexpected Side Products in NMR/MS - Alkylation by the tert-butyl cation (rare for this substrate).- Degradation of the product under harsh acidic conditions.- While scavengers are not typically required for this substrate, adding a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture can trap the tert-butyl cation.- Ensure the reaction is not heated and is performed for the minimum time required for full conversion.

Alternative Deprotection Methods

While TFA is highly effective, certain substrates may be sensitive to its harshness. In such cases, or for reasons of process safety and environmental concerns, alternative methods can be employed.[8]

  • Hydrochloric Acid (HCl) in Dioxane/Methanol: A solution of 4M HCl in dioxane is a common and effective alternative to TFA.[17] The reaction is typically performed at room temperature and often results in the precipitation of the product as the hydrochloride salt, which can simplify isolation.[14]

  • Greener Brønsted Acids: For large-scale processing, alternatives to TFA are often sought due to its environmental persistence.[8] Acids like phosphoric acid, methanesulfonic acid, or p-toluenesulfonic acid can be effective, often in alcoholic or aqueous solvent systems.[8][18]

  • Thermolytic Deprotection: In some cases, Boc groups can be removed by heating, though this requires high temperatures (e.g., 150 °C or higher) and is substrate-dependent.[4][19]

References

Application Notes: Synthesis of mTOR Kinase Inhibitors Using 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-amino-2-trifluoromethylphenyl)piperazine is a key building block in the synthesis of potent and selective kinase inhibitors, particularly targeting the mammalian target of rapamycin (mTOR). The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the protected piperazine and the aniline functionalities provide versatile handles for synthetic elaboration. These application notes provide detailed protocols and data for the utilization of this intermediate in the synthesis of mTOR inhibitors, exemplified by the development of compounds such as Torin1.

Overview of mTOR Signaling

The mTOR protein is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including the PI3K/AKT pathway, and exists in two distinct complexes: mTORC1 and mTORC2.[1][2] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a critical target for cancer therapy.[1][2]

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Torin1 Torin1 (mTOR Inhibitor) Torin1->mTORC2 Torin1->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of Torin1.

Application in Kinase Inhibitor Synthesis

The title compound serves as a versatile precursor for introducing the 4-amino-2-trifluoromethylphenyl)piperazine moiety into various kinase inhibitor scaffolds. A key application is in the synthesis of highly potent and selective mTOR inhibitors like Torin1. The general synthetic strategy involves the coupling of the deprotected piperazine with a suitable heterocyclic core, followed by further functionalization.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative mTOR inhibitors synthesized using a similar piperazine building block.

CompoundTargetIC50 (nM) [Enzymatic]Cellular EC50 (nM)Selectivity vs. PI3KReference
Torin1 mTORC10.292>1000-fold[2][3]
mTORC2-10[2][3]
Compound 7 mTORC15.43>300 nM (no activity)[2]
Compound 26 (Torin1) mTOR-->800-fold[2]
DNA-PK~1000 (radiometric)--[2]

Experimental Protocols

The synthesis of mTOR inhibitors using this compound can be conceptualized in the following workflow:

Synthesis_Workflow Start 1-Boc-4-(4-Amino-2- trifluoromethylphenyl)piperazine Deprotection Boc Deprotection Start->Deprotection Intermediate1 4-(4-Amino-2-trifluoromethylphenyl) piperazine Deprotection->Intermediate1 Coupling Coupling with Heterocyclic Core Intermediate1->Coupling Intermediate2 Core-Piperazine Adduct Coupling->Intermediate2 Functionalization N-Acylation/ Alkylation Intermediate2->Functionalization FinalProduct Final Kinase Inhibitor (e.g., Torin1 analog) Functionalization->FinalProduct

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine, which is essential for subsequent coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-amino-2-trifluoromethylphenyl)piperazine. The product is often used in the next step without further purification.

Protocol 2: Synthesis of a Benzonaphthyridinone Core (Torin1 Analog)

This protocol outlines the coupling of the deprotected piperazine with a suitable heterocyclic core, followed by N-acylation, based on the synthesis of Torin1.[2][3]

Materials:

  • 4-(4-Amino-2-trifluoromethylphenyl)piperazine (from Protocol 1)

  • 9-Chloro-1-(3-(trifluoromethyl)phenyl)benzo[h][2][4]naphthyridin-2(1H)-one (or similar electrophilic core)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Propionyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Part A: Nucleophilic Aromatic Substitution

  • To a solution of 9-chloro-1-(3-(trifluoromethyl)phenyl)benzo[h][2][4]naphthyridin-2(1H)-one (1.0 eq) in NMP, add 4-(4-amino-2-trifluoromethylphenyl)piperazine (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled intermediate.

Part B: N-Acylation of the Piperazine

  • Dissolve the product from Part A (1.0 eq) in DCM.

  • Add triethylamine (2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography or recrystallization.

Structure-Activity Relationships (SAR)

The development of Torin1 and related analogs has provided valuable insights into the structure-activity relationships of this class of mTOR inhibitors.

SAR_Logic Core Benzonaphthyridinone Core Potency High Potency & Selectivity Core->Potency Essential for ATP-competitive binding Piperazine Piperazine Linker Piperazine->Potency Positions substituents in binding pocket Phenyl 4-Amino-2-(trifluoromethyl)phenyl Phenyl->Potency Enhances binding affinity and metabolic stability Acyl N-Acyl Group (e.g., Propionyl) Acyl->Potency Fine-tunes solubility and cellular activity

Caption: Key structural elements for mTOR inhibitory activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The provided protocols and data, particularly in the context of mTOR inhibitor development, offer a solid foundation for researchers engaged in drug discovery and medicinal chemistry. The modular nature of the synthetic routes allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Coupling Reactions with 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine is a key building block in medicinal chemistry, particularly in the synthesis of targeted covalent inhibitors. The presence of a nucleophilic aniline moiety, a Boc-protected piperazine, and a trifluoromethyl group makes it a versatile scaffold for generating diverse molecular architectures. This document provides detailed experimental procedures for a critical coupling reaction involving this intermediate: the formation of an acrylamide, a common step in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.

The primary amino group on the phenyl ring is sufficiently nucleophilic to participate in standard amide bond-forming reactions. The Boc-protecting group on the piperazine nitrogen allows for selective reaction at the aniline nitrogen and can be removed later for further functionalization. The trifluoromethyl group can enhance metabolic stability and binding affinity of the final compound.

Key Coupling Reaction: Acrylamide Formation

A prevalent application of this compound is its acylation with acryloyl chloride to form a covalently reactive warhead. This moiety is crucial for the mechanism of action of certain kinase inhibitors, enabling them to form a covalent bond with a cysteine residue in the target protein.

Reaction Scheme

reagent1 This compound conditions NaHCO3, Acetone 0 °C to rt, 10 min reagent1->conditions reagent2 Acryloyl Chloride reagent2->conditions product N-(4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-(trifluoromethyl)phenyl)acrylamide conditions->product G start Start dissolve Dissolve this compound and NaHCO3 in Acetone at 0 °C start->dissolve add_acryloyl Add Acryloyl Chloride solution dissolve->add_acryloyl react Stir at rt for 10 min add_acryloyl->react workup Quench with water, extract with DCM, wash with NaHCO3 and brine react->workup dry Dry over MgSO4, filter, and concentrate workup->dry purify Purify by Flash Chromatography dry->purify end End purify->end BCR B-cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Proliferation B-cell Proliferation and Survival Downstream->Proliferation Inhibitor Covalent BTK Inhibitor (derived from the coupled product) Inhibitor->BTK

Application Notes and Protocols for the Quantitative Analysis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS), are designed to ensure accurate and precise quantification for quality control, stability studies, and pharmacokinetic assessments.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

HPLC-UV is a robust and widely available technique for the quantification of this compound. Due to the presence of the aromatic ring, this compound exhibits UV absorbance, which can be exploited for detection. For enhanced sensitivity, especially at low concentrations, derivatization of the secondary amine in the piperazine ring can be employed.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • UV Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

  • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the analyte in the sample using the linear regression equation derived from the calibration curve.

Quantitative Data Summary: HPLC-UV
ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex matrices such as biological fluids. This method does not require derivatization and can detect the analyte at very low concentrations.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): [M+H]⁺ of the analyte

    • Product Ions (Q3): Specific fragment ions (to be determined by infusion of the standard)

  • Source Parameters: Optimized for the specific instrument (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage).

Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method, using LC-MS grade solvents.

  • For biological samples (e.g., plasma, urine), perform a protein precipitation with acetonitrile or a solid-phase extraction (SPE) to remove interferences.

  • Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase.

Quantitative Data Summary: LC-MS/MS
ParameterResult
Linearity (r²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] For a compound like this compound, derivatization may be necessary to increase its volatility and improve chromatographic peak shape.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Analytical column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Ethyl acetate (GC grade)

  • Dichloromethane (GC grade)

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • This compound reference standard

GC Conditions:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 15°C/min to 300°C

    • Hold at 300°C for 5 min

  • Injection Mode: Splitless

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-550

Sample Preparation (with Derivatization):

  • Accurately weigh the sample and dissolve it in ethyl acetate.

  • Add an excess of the derivatizing agent (MSTFA).

  • Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • Cool the solution to room temperature before injection.

Quantitative Data Summary: GC-MS
ParameterResult
Linearity (r²)> 0.99
Range10 - 500 ng/mL
Limit of Detection (LOD)~3 ng/mL
Limit of Quantification (LOQ)~10 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample Weighing & Dissolution derivatization Derivatization (for GC-MS) start->derivatization extraction Solid-Phase Extraction (for biological samples) start->extraction filtration Filtration derivatization->filtration extraction->filtration hplc HPLC-UV filtration->hplc HPLC lcms LC-MS/MS filtration->lcms LC-MS gcms GC-MS filtration->gcms GC-MS integration Peak Integration hplc->integration lcms->integration gcms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

analytical_method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Select Analytical Method sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High hplc HPLC-UV sensitivity->hplc Low volatility Analyte Volatility? matrix->volatility No lcms LC-MS/MS matrix->lcms Yes volatility->hplc Low gcms GC-MS volatility->gcms High

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Notes and Protocols for 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine as a versatile building block in solid-phase synthesis (SPS) for the generation of diverse chemical libraries. The trifluoromethylphenylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently associated with ligands targeting central nervous system (CNS) receptors, such as serotonin (5-HT) and dopamine receptors.[1][2] Solid-phase synthesis enables the rapid and efficient creation of numerous analogs for structure-activity relationship (SAR) studies.

The following protocols detail the immobilization of the scaffold onto a solid support and subsequent diversification through various chemical transformations.

Section 1: Immobilization Strategy and Protocol

A key consideration for library synthesis is the strategic immobilization of the building block to allow for maximum diversification. For this compound, derivatization should occur at the aniline nitrogen, leaving the Boc-protected piperazine nitrogen free for subsequent chemical modifications. A robust method involves pre-derivatization in solution with a linker, followed by attachment to an amino-functionalized resin.

Protocol 1.1: Pre-derivatization with a Linker (Succinic Anhydride)

This protocol describes the acylation of the aniline nitrogen with succinic anhydride to introduce a carboxylic acid handle for resin attachment.

Materials:

  • This compound

  • Succinic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add DIPEA (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add succinic anhydride (1.1 eq.) portion-wise and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxyl-functionalized building block.

Protocol 1.2: Immobilization onto Aminomethylated Resin

This protocol details the coupling of the pre-derivatized building block to an aminomethylated polystyrene resin.

Materials:

  • Carboxyl-functionalized building block from Protocol 1.1

  • Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, ~1.0 mmol/g)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DCM

Procedure:

  • Resin Swelling: Swell the AM resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Pre-activation: In a separate flask, dissolve the carboxyl-functionalized building block (2.0 eq.), HBTU (1.9 eq.), and DIPEA (4.0 eq.) in DMF. Stir for 10 minutes.

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour. Wash as described above.

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by a quantitative test (e.g., quantitative Kaiser test on a sample of resin after Fmoc-glycine coupling and deprotection if an Fmoc-amino linker is used) or assumed based on typical yields for similar reactions.

start Start: This compound linker Linker Derivatization (e.g., Succinic Anhydride) start->linker Acylation (Solution Phase) immobilized Immobilized Scaffold on Solid Support linker->immobilized Amide Coupling (HBTU/DIPEA) resin Aminomethyl Resin resin->immobilized

Figure 1: Workflow for the immobilization of the building block.

Section 2: On-Resin Diversification Protocols

Once the scaffold is attached to the solid support, the Boc-protecting group on the piperazine nitrogen can be removed, and the resulting secondary amine can be functionalized in various ways to generate a library of compounds.

Protocol 2.1: Boc-Deprotection

Materials:

  • Immobilized scaffold on resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • DMF

Procedure:

  • Swell the resin in DCM (10 mL) for 30 minutes.

  • Drain the DCM and add a solution of 50% TFA in DCM (10 mL). Agitate for 5 minutes.

  • Drain the TFA solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 25 minutes.

  • Drain and wash the resin with DCM (3 x 10 mL).

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2 x 10 mL, 5 min each).

  • Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next diversification step.

Protocol 2.2: Acylation / Sulfonylation

Materials:

  • Deprotected resin from Protocol 2.1

  • Carboxylic acid or Sulfonyl chloride (3.0 eq.)

  • Coupling agent (for acids, e.g., HBTU, 2.9 eq.)

  • Base (e.g., DIPEA, 6.0 eq.)

  • Anhydrous DMF or DCM

Procedure:

  • Swell the deprotected resin in the reaction solvent (DMF for acylations, DCM for sulfonylations).

  • For Acylation: In a separate vial, pre-activate the carboxylic acid with HBTU and DIPEA in DMF for 10 minutes. Add this solution to the resin.

  • For Sulfonylation: Dissolve the sulfonyl chloride in DCM and add it to the resin, followed by the addition of DIPEA.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor reaction completion using a qualitative test (e.g., Chloranil test).

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (2 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2.3: Urea / Thiourea Formation

Materials:

  • Deprotected resin from Protocol 2.1

  • Isocyanate or Isothiocyanate (3.0 eq.)

  • Anhydrous DCM or THF

Procedure:

  • Swell the deprotected resin in anhydrous DCM or THF.

  • Add a solution of the desired isocyanate or isothiocyanate in the same solvent.

  • Agitate the mixture at room temperature for 3-5 hours.

  • Washing: Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (2 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2.4: Reductive Amination

Materials:

  • Deprotected resin from Protocol 2.1

  • Aldehyde or Ketone (5.0 eq.)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) (5.0 eq.)

  • 1% Acetic acid in DMF

Procedure:

  • Swell the deprotected resin in 1% acetic acid in DMF.

  • Add the aldehyde or ketone and agitate for 30 minutes to form the iminium ion.

  • Add the reducing agent (NaBH₃CN or STAB) and continue agitation for 6-12 hours.

  • Washing: Drain the solution and wash the resin with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

immobilized Immobilized Scaffold (Boc-Protected) deprotected Deprotected Resin (Free Secondary Amine) immobilized->deprotected Boc Deprotection (TFA/DCM) acylation Acylation / Sulfonylation deprotected->acylation R-COCl or R-SO2Cl urea Urea / Thiourea Formation deprotected->urea R-NCO or R-NCS reductive Reductive Amination deprotected->reductive R-CHO, NaBH3CN final_products Diverse Library of Final Compounds acylation->final_products Cleavage urea->final_products Cleavage reductive->final_products Cleavage

Figure 2: On-resin diversification workflow.

Section 3: Cleavage and Product Isolation

Protocol 3.1: Cleavage from the Resin

Materials:

  • Final, derivatized resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • DCM

  • Cold diethyl ether

Procedure:

  • Wash the final resin with DCM (3 x 10 mL) and dry under vacuum for 1 hour.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate into a round-bottom flask. Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude product.

  • Purification: Centrifuge the mixture, decant the ether, and wash the crude product with cold diethyl ether (2 x 20 mL). Dry the crude product under vacuum.

  • Analyze the crude product by analytical HPLC and mass spectrometry. Purify by preparative reverse-phase HPLC if necessary.

Section 4: Data Presentation

Quantitative analysis is crucial for evaluating the success of a solid-phase synthesis campaign. The following table provides an example of how to summarize the data for a small library synthesized using the described protocols. Yields and purities are illustrative, based on typical outcomes for arylpiperazine libraries.[2]

Compound IDDiversification MethodR-GroupOverall Yield (%)¹Crude Purity (%)²
L1-A1 AcylationBenzoyl5875
L1-A2 Acylation4-Methoxybenzoyl5572
L1-S1 SulfonylationPhenylsulfonyl6178
L1-S2 SulfonylationThiophene-2-sulfonyl5269
L1-U1 Urea FormationPhenyl6581
L1-U2 Urea FormationCyclohexyl6883
L1-R1 Reductive AminationBenzyl4965
L1-R2 Reductive Amination4-Pyridylmethyl4561

¹ Overall yield calculated based on the initial loading of the starting resin. ² Crude purity determined by HPLC analysis (e.g., at 254 nm) of the product after cleavage and precipitation.

Section 5: Application in Drug Discovery - Targeting the 5-HT₁ₐ Receptor

Arylpiperazines with a trifluoromethyl substituent are known to exhibit high affinity for the serotonin 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR) implicated in anxiety and depression.[1][2][3] The synthesized library can be screened for activity at this receptor.

The 5-HT₁ₐ receptor is coupled to an inhibitory G-protein (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), ultimately modulating downstream cellular responses.[1][4]

cluster_membrane Plasma Membrane receptor 5-HT1A Receptor (GPCR) g_protein G-Protein (αi, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits ligand Arylpiperazine Ligand (Agonist) ligand->receptor Binds atp ATP camp cAMP atp->camp AC pka_i PKA (Inactive) camp->pka_i Activates pka_a PKA (Active) pka_i->pka_a response Downstream Cellular Response (e.g., Gene Transcription) pka_a->response Phosphorylates Targets

Figure 3: Simplified 5-HT₁ₐ receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine. This valuable intermediate is typically synthesized via a Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of 1-Boc-piperazine with an appropriately substituted aryl halide, typically 4-bromo-3-(trifluoromethyl)aniline or a related derivative, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: My reaction yield is consistently low. What are the common causes?

Low yields in the Buchwald-Hartwig amination for this specific synthesis can be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical and highly dependent on the specific substrates.[1] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.

  • Base Selection: The strength and type of base used can significantly impact the reaction rate and the formation of byproducts. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they lead to the decomposition of starting materials, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[1]

  • Reaction Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition of the catalyst and reactants.[1]

  • Quality of Reagents and Solvents: The presence of oxygen and moisture can deactivate the palladium(0) catalyst. Therefore, using anhydrous and degassed solvents, along with performing the reaction under an inert atmosphere (e.g., argon or nitrogen), is crucial.

  • Substrate-Related Issues: The electronic properties of the 4-amino-2-trifluoromethylphenyl group can influence the reaction's efficiency.

Q3: I am observing significant side product formation. What are the likely impurities?

Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation of the aryl halide: This results in the formation of 3-(trifluoromethyl)aniline.

  • Homocoupling of the aryl halide.

  • Formation of di-substituted piperazine: While less common when using 1-Boc-piperazine, it's a possibility if the Boc-protecting group is labile under the reaction conditions.

  • Decomposition of starting materials or product: This can be caused by excessively high temperatures or an inappropriate choice of base.

Q4: What are the best practices for purifying the final product?

Purification of this compound is typically achieved through flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common solvent system. Following purification, the product's identity and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystEnsure the palladium catalyst is not old or deactivated. Use a fresh batch or a pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.
Suboptimal ligandScreen a variety of phosphine ligands (e.g., BINAP, Xantphos, RuPhos) to find the most effective one for this specific substrate combination.
Insufficient temperatureGradually increase the reaction temperature, monitoring for any signs of decomposition. Typical temperatures range from 80-110 °C.
Significant Byproduct Formation Inappropriate baseIf using a strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄ to minimize decomposition.
Reaction time is too longMonitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid the formation of degradation products.
Difficulty in Purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if silica gel is not providing adequate separation.
Product instabilityThe free amine on the product can be sensitive. Handle the purified product with care and store it under an inert atmosphere at a low temperature.

Experimental Protocols

A general experimental procedure for the Buchwald-Hartwig amination to synthesize this compound is as follows. Note that specific conditions should be optimized for each scale and substrate batch.

Materials:

  • 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv)

  • 1-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, 1-Boc-piperazine, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Add the anhydrous solvent to the reaction vessel, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of N-aryl piperazines via Buchwald-Hartwig amination, providing a baseline for optimization.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001285
4-Chloro-1-nitrobenzenePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃Dioxane1102478
2-BromoiodobenzenePd(OAc)₂ (1)(tBu)₃P (2)NaOtBuToluene80892
4-Bromo-3-(trifluoromethyl)anilinePd₂(dba)₃ (2.5)RuPhos (5)K₃PO₄Toluene10018Optimize

Note: The final entry represents a starting point for the optimization of the target molecule's synthesis.

Visualizations

Synthesis_Workflow reagents Aryl Halide (e.g., 4-bromo-3-(trifluoromethyl)aniline) 1-Boc-piperazine Base (e.g., NaOtBu) reaction Buchwald-Hartwig Amination (Inert Atmosphere, 80-110 °C) reagents->reaction catalyst Palladium Catalyst (e.g., Pd2(dba)3) Phosphine Ligand (e.g., BINAP) catalyst->reaction solvent Anhydrous, Degassed Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_ligand Is the ligand appropriate for the substrate? check_catalyst->check_ligand Yes solution_catalyst Use fresh catalyst/pre-catalyst. Ensure rigorous inert conditions. check_catalyst->solution_catalyst No check_base Is the base causing decomposition? check_ligand->check_base Yes solution_ligand Screen a panel of phosphine ligands. check_ligand->solution_ligand No check_temp Is the temperature optimal? check_base->check_temp No solution_base Switch to a weaker base (e.g., Cs2CO3, K3PO4). check_base->solution_base Yes solution_temp Optimize temperature by incremental changes. check_temp->solution_temp

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Synthesis of Trifluoromethylphenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylphenylpiperazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing trifluoromethylphenylpiperazines?

A1: The two most prevalent methods for synthesizing trifluoromethylphenylpiperazines are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods often depends on the starting materials, desired scale, and the specific isomer being synthesized. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the aryl halide precursor in both reactions.[1]

Q2: What is the role of the trifluoromethyl group in the synthesis?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1] This property deactivates the aromatic ring, which can make the Buchwald-Hartwig amination more challenging, potentially leading to side reactions like hydrodehalogenation.[2] Conversely, for Nucleophilic Aromatic Substitution (SNAr), the electron-withdrawing nature of the -CF3 group activates the aryl halide, making it more susceptible to nucleophilic attack by piperazine.[3][4]

Q3: What are the primary side reactions to be aware of during the synthesis of trifluoromethylphenylpiperazines?

A3: The main side reactions include:

  • Hydrodehalogenation: In the Buchwald-Hartwig amination, the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a common issue with electron-poor aryl halides.[2][5]

  • Diarylpiperazine Formation (Double Arylation): This occurs when a second molecule of the aryl halide reacts with the newly formed trifluoromethylphenylpiperazine. This can be a significant byproduct if the stoichiometry of the reactants is not carefully controlled.

  • Formation of Homocoupled Biaryls: While less common, the coupling of two aryl halide molecules can occur under certain palladium-catalyzed conditions.

Q4: How can I monitor the progress of my reaction and identify impurities?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the reaction progress and identifying the desired product and any impurities.[6][7][8][9] Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Trifluoromethylphenylpiperazine
Potential Cause Suggested Solution Explanation
Incomplete Reaction - Increase reaction time.- Increase reaction temperature.- Use a more active catalyst/ligand system for Buchwald-Hartwig amination.The trifluoromethyl group can deactivate the aryl halide towards Buchwald-Hartwig amination, requiring more forcing conditions to achieve full conversion.
Hydrodehalogenation Side Reaction (Buchwald-Hartwig) - Use a bimetallic palladium-copper (Pd-Cu) nanocatalyst system if available.[5][10]- Carefully control the reaction conditions, particularly the base and solvent.- Screen different phosphine ligands.Hydrodehalogenation is a common side reaction for electron-deficient aryl halides. Certain catalyst systems and conditions can suppress this pathway.
Poor Nucleophilicity of Piperazine (SNAr) - Use a stronger base to deprotonate the piperazine.- Increase the reaction temperature.While the -CF3 group activates the ring, efficient reaction still requires a sufficiently nucleophilic amine.
Product Degradation - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.Trifluoromethylphenylpiperazines can be sensitive to oxidation, especially at elevated temperatures.
Issue 2: High Levels of Diarylpiperazine Impurity
Potential Cause Suggested Solution Explanation
Incorrect Stoichiometry - Use an excess of piperazine (typically 1.5 to 2 equivalents).Using an excess of the amine nucleophile will favor the mono-arylation product and minimize the chance of a second arylation.
High Reaction Temperature or Prolonged Reaction Time - Reduce the reaction temperature once the formation of the mono-arylated product is observed by TLC or GC-MS.- Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of the diarylpiperazine.More forcing conditions can promote the less favorable second arylation reaction.
Inefficient Mixing - Ensure vigorous stirring throughout the reaction.Poor mixing can lead to localized areas of high aryl halide concentration, promoting double arylation.
Issue 3: Presence of Hydrodehalogenation Byproduct
Potential Cause Suggested Solution Explanation
Catalyst System (Buchwald-Hartwig) - Screen different palladium catalysts and phosphine ligands. Bidentate ligands like BINAP and DPPF may offer better results.- Consider using a bimetallic catalyst system (e.g., Pd-Cu) to suppress the hydrodehalogenation pathway.[5][10]The choice of ligand can significantly influence the relative rates of the desired amination and the undesired hydrodehalogenation.
Presence of Water or Protic Impurities - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.Water can act as a proton source for the hydrodehalogenation side reaction.[2]
Reaction Conditions - Optimize the base and solvent system.The nature of the base and solvent can influence the stability of intermediates in the catalytic cycle and the propensity for side reactions.

Experimental Protocols

Key Experiment 1: Synthesis of 1-(3-Trifluoromethylphenyl)piperazine via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 1-Bromo-3-(trifluoromethyl)benzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • Racemic-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (1-2 mol%), racemic-BINAP (1.5-3 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add piperazine (1.2 equivalents) and 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent).

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment 2: Synthesis of 1-(4-Trifluoromethylphenyl)piperazine via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Chloro-4-(trifluoromethyl)benzene

  • Piperazine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add 1-chloro-4-(trifluoromethyl)benzene (1.0 equivalent), piperazine (2.0 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Buchwald_Hartwig_Amination cluster_legend Legend pd0 Pd(0)L2 oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X amide_complex Pd(II) Amide Complex oa_complex->amide_complex + Piperazine - HX (with Base) pd_hydride Pd(II)-H Intermediate oa_complex->pd_hydride Side Reaction amide_complex->pd0 product Ar-N(piperazine) amide_complex->product Reductive Elimination arx Ar-X (CF3-Aryl Halide) piperazine Piperazine base Base hx HX hydrodehalogenation Hydrodehalogenation Product (Ar-H) pd_hydride->hydrodehalogenation Reductive Elimination key_main Main Reaction key_product Desired Product key_side Side Reaction key_byproduct Side Product key_reagent Reagent

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing hydrodehalogenation side reaction.

SNAr_Mechanism cluster_legend Legend start CF3-Aryl Halide + Piperazine meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Nucleophilic Attack product Trifluoromethylphenylpiperazine meisenheimer->product Elimination of Halide halide Halide Ion key_intermediate Intermediate key_product Product key_reagent Reagents

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) for trifluoromethylphenylpiperazine synthesis.

Troubleshooting_Workflow start Low Yield or High Impurity check_reaction Analyze Crude Reaction Mixture (GC-MS, TLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete hydro Hydrodehalogenation? incomplete->hydro No optimize_conditions Increase Time/Temp Change Catalyst/Ligand incomplete->optimize_conditions Yes diaryl Diarylpiperazine? hydro->diaryl No optimize_catalyst Change Catalyst/Ligand Use Anhydrous Conditions hydro->optimize_catalyst Yes optimize_stoichiometry Increase Piperazine Equivalents Lower Temperature diaryl->optimize_stoichiometry Yes purify Purify Product (Column Chromatography) diaryl->purify No optimize_conditions->check_reaction optimize_catalyst->check_reaction optimize_stoichiometry->check_reaction

Caption: A troubleshooting workflow for the synthesis of trifluoromethylphenylpiperazines.

References

Technical Support Center: Boc Deprotection of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting for common issues encountered during the acid-catalyzed Boc deprotection of substituted piperazines, a critical step in pharmaceutical and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the Boc deprotection of piperazines?

The most frequent issues include incomplete deprotection, leading to low yields of the desired product, and the formation of side products, primarily through t-butylation.[1] Factors such as the choice of acid, reaction time, temperature, and the presence of other functional groups can influence the outcome.[2]

Q2: Why is my Boc deprotection reaction incomplete?

Several factors can lead to an incomplete reaction:

  • Insufficient Acid: The amount or concentration of the acid may be too low to drive the reaction to completion.[1]

  • Short Reaction Time: The reaction may not have been allowed to run long enough for the starting material to be fully consumed.[1]

  • Low Temperature: While most deprotections are carried out at room temperature, sluggish reactions may require gentle warming. However, this can also promote side reactions.[1]

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction rate.[1]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and may not go to completion.[2]

Q3: What causes the formation of side products, and how can I prevent them?

The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic sites on the piperazine ring or other sensitive functional groups in the molecule, a side reaction known as t-butylation.[1]

To prevent this, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[1]

Q4: Which acidic reagents are recommended for Boc deprotection of piperazines?

The most commonly used reagents are:

  • Trifluoroacetic acid (TFA): Typically used in a 25-50% solution in dichloromethane (DCM).[1]

  • Hydrochloric acid (HCl): Commonly used as a 4M solution in an organic solvent such as 1,4-dioxane or methanol.[1][2]

The choice between TFA and HCl often depends on the other functional groups present in the molecule and the desired salt form of the final product.[2][3]

Q5: Are there milder alternatives for deprotecting Boc-piperazines with acid-sensitive functional groups?

Yes, if your molecule contains other acid-labile groups (e.g., esters, acetals), harsh conditions with TFA or HCl can cause their degradation.[2] Milder methods include:

  • Oxalyl chloride in methanol: This provides a selective deprotection at room temperature.[4]

  • Lewis acids: Certain Lewis acids can facilitate Boc removal under conditions milder than strong Brønsted acids.[2]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

If you are observing a low yield of your deprotected piperazine or if reaction monitoring (TLC, LC-MS) shows remaining starting material, consider the following troubleshooting steps.

G cluster_0 cluster_1 Troubleshoot Incomplete Reaction cluster_2 Troubleshoot Low Isolated Yield start Low Yield or Incomplete Reaction Observed check_completion Is the reaction a) Incomplete? b) Complete (low isolated yield)? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction a low_yield Low Isolated Yield check_completion->low_yield b increase_acid Increase acid concentration or equivalents incomplete_reaction->increase_acid increase_time Increase reaction time incomplete_reaction->increase_time increase_temp Gently warm reaction (e.g., to 40°C) incomplete_reaction->increase_temp check_solubility Improve substrate solubility (change solvent) incomplete_reaction->check_solubility workup Review work-up: - Ensure complete extraction - Check pH during basification low_yield->workup purification Optimize purification: - Alternative chromatography - Check for product loss low_yield->purification G cluster_0 Boc Deprotection Mechanism & Side Reaction cluster_1 Side Reaction Pathway cluster_2 Prevention Strategy Boc_Pip N-Boc-Piperazine Derivative H_plus + H+ Boc_Pip->H_plus Protonated Protonated Intermediate H_plus->Protonated Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid tBu_cation tert-Butyl Cation (t-Bu+) Protonated->tBu_cation Elimination Deprotected_Salt Deprotected Piperazine (as salt) Carbamic_Acid->Deprotected_Salt CO2 - CO2 Carbamic_Acid->CO2 Side_Product t-Butylated Side Product (t-Bu-Nu) tBu_cation->Side_Product Alkylation Trapped_Cation Trapped Cation (e.g., t-Bu-Scavenger) tBu_cation->Trapped_Cation Trapping Nucleophile Nucleophile (Nu:) (e.g., another piperazine molecule) Nucleophile->Side_Product Scavenger Scavenger (e.g., TIS, Anisole) Scavenger->Trapped_Cation

References

Technical Support Center: Optimization of Coupling Reaction Conditions for 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) for the synthesis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific transformation.

Troubleshooting Guides

This section offers solutions in a question-and-answer format to specific problems that may arise during the synthesis.

Issue 1: Low or No Conversion of Starting Materials

Question: My Buchwald-Hartwig reaction between 1-Boc-piperazine and a 4-halo-2-trifluoromethylaniline shows little to no product formation. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion in this specific coupling can be attributed to several factors, particularly due to the electron-deficient nature of the 4-halo-2-trifluoromethylaniline. The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the aryl halide towards oxidative addition, a key step in the catalytic cycle.[1]

Here are potential causes and troubleshooting steps:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently or is being deactivated.

    • Solution: Ensure strictly anaerobic conditions, as oxygen can deactivate the catalyst.[2] Use freshly opened, high-purity reagents and anhydrous, deoxygenated solvents. Consider using a pre-formed Pd(0) catalyst or a precatalyst that reliably forms the active species.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in promoting the key steps of the catalytic cycle. For electron-deficient aryl halides, a sufficiently electron-rich and bulky ligand is often required.

    • Solution: Screen a variety of phosphine ligands. Bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or t-BuXPhos are often effective for challenging substrates.[3]

  • Suboptimal Base: The base is critical for the deprotonation of the piperazine nitrogen.

    • Solution: Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used and often effective. However, if substrate degradation is observed, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested.

  • Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.

    • Solution: If using a 4-chloro-2-trifluoromethylaniline, consider switching to the corresponding 4-bromo derivative, which is typically more reactive. If the chloride must be used, a more robust catalyst system (e.g., with a highly active ligand) and higher reaction temperatures may be necessary.

Issue 2: Formation of Side Products

Question: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide or biaryl formation. How can I minimize these?

Answer: Side product formation is a common issue in palladium-catalyzed cross-coupling reactions.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, removing the halogen atom.

    • Potential Cause: This can be a result of β-hydride elimination, a competing side reaction.[2] The choice of ligand is crucial to promote the desired reductive elimination over this pathway.[2]

    • Solution: Employing bulky phosphine ligands can often suppress this side reaction. Optimizing the reaction temperature, as higher temperatures can sometimes favor side reactions, may also be beneficial.

  • Aryl Halide Homocoupling (Biaryl Formation):

    • Potential Cause: This can occur at higher temperatures or with certain catalyst systems.

    • Solution: Lowering the reaction temperature and ensuring a proper palladium-to-ligand ratio can help minimize this side product.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product from residual catalyst and ligand-derived impurities. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarity of the product and some of the reaction byproducts.

  • Standard Purification: Flash column chromatography on silica gel is the most common method. A gradient elution system, for example, with hexane and ethyl acetate, should be optimized to achieve good separation.

  • Alternative Techniques: If co-elution is a major issue, consider the following:

    • Acid-Base Extraction: The basic nitrogen of the piperazine moiety can be protonated with a dilute acid (e.g., 1M HCl) to move the product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.

    • Catalyst Scavengers: Silica-based or polymer-based metal scavengers can be used to remove residual palladium from the product solution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for the coupling of 1-Boc-piperazine with 4-bromo-2-trifluoromethylaniline?

A1: Based on general protocols for Buchwald-Hartwig amination of electron-deficient aryl bromides, a good starting point would be:

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos (2-4 mol%)

  • Base: Sodium tert-butoxide (1.4-2.0 equivalents)

  • Solvent: Anhydrous, deoxygenated toluene or dioxane

  • Temperature: 80-110 °C

  • Atmosphere: Inert (Argon or Nitrogen)[4]

Q2: How does the ortho-trifluoromethyl group affect the reaction?

A2: The trifluoromethyl group at the ortho position has two main effects:

  • Electronic Effect: As a strong electron-withdrawing group, it deactivates the aryl halide, making the oxidative addition step more difficult.[1] This often necessitates more forcing conditions (higher temperature, more active catalyst).

  • Steric Effect: The ortho substituent can provide steric hindrance around the reaction center, which can influence the choice of ligand and may require a ligand that is not overly bulky to allow for efficient coupling.

Q3: Can I use an aryl chloride instead of an aryl bromide?

A3: Yes, but aryl chlorides are generally less reactive. You will likely need a more active catalyst system, such as one employing a highly electron-rich and sterically hindered ligand (e.g., a biarylphosphine ligand), and potentially higher reaction temperatures and longer reaction times.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A small aliquot of the reaction mixture can be taken (under inert atmosphere), quenched, and analyzed.

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale/Comments
Aryl Halide 4-Bromo-2-trifluoromethylanilineMore reactive than the corresponding chloride.
Amine 1-Boc-piperazine (1.1-1.5 eq.)A slight excess is typically used.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Common and effective palladium sources.
Ligand XPhos, RuPhos, or t-BuXPhos (2-4 mol%)Bulky, electron-rich ligands for challenging substrates.
Base NaOt-Bu (1.4-2.0 eq.)Strong, non-nucleophilic base.
Solvent Toluene or Dioxane (anhydrous, deoxygenated)Common solvents for this reaction.
Temperature 80 - 110 °COptimization may be required.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 1-Boc-piperazine with 4-Bromo-2-trifluoromethylaniline

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromo-2-trifluoromethylaniline (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-trifluoromethylaniline, 1-Boc-piperazine, and sodium tert-butoxide under an inert atmosphere.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.

  • Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow reagents 1. Reagent Addition (Aryl Halide, 1-Boc-piperazine, Base) to Schlenk Flask inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert catalyst 3. Catalyst & Solvent Addition (Pd Precatalyst, Ligand, Toluene) inert->catalyst reaction 4. Reaction (Heat to 80-110 °C) catalyst->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Cool, Quench with Water) monitoring->workup Complete extraction 7. Extraction (Ethyl Acetate) workup->extraction purification 8. Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: A flowchart of the experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Guide start Low or No Conversion? catalyst Check Catalyst System: - Use precatalyst - Ensure inert atmosphere - Use fresh reagents start->catalyst Yes side_products Side Products Observed? start->side_products No ligand Optimize Ligand: - Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) catalyst->ligand base Evaluate Base: - Try stronger (NaOtBu) or weaker (Cs2CO3, K3PO4) bases ligand->base halide Consider Aryl Halide: - Switch from Chloride to Bromide base->halide halide->side_products dehalogenation Hydrodehalogenation: - Use bulkier ligand - Lower temperature side_products->dehalogenation Yes success Successful Reaction side_products->success No homocoupling Homocoupling: - Lower temperature - Adjust Pd:Ligand ratio dehalogenation->homocoupling homocoupling->success

Caption: A decision tree for troubleshooting common issues in the coupling reaction.

References

Stability issues of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and manipulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for the deprotection of this compound?

A1: The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved under acidic conditions.[1] Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or a solution of hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[1][2] The reaction is generally fast and occurs at room temperature.[3]

Q2: I am observing incomplete deprotection of my compound. What are the potential causes and how can I resolve this?

A2: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is not strong enough or its concentration is too low, the reaction may not proceed to completion.[4] Consider increasing the acid concentration (e.g., from 20% to 50% TFA in DCM) or switching to a stronger acid system like 4M HCl in dioxane.[4][5]

  • Inadequate Reaction Time or Temperature: While many deprotections are rapid at room temperature, some substrates may require longer reaction times.[4] It is advisable to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

  • Poor Solubility: The starting material must be well-solvated for the reaction to proceed efficiently. If solubility is an issue, consider trying a different solvent system.[1]

Q3: What are the common side reactions to be aware of during the acidic deprotection of this specific molecule?

A3: While the trifluoromethyl group is generally stable, the electron-rich aminophenyl ring can be susceptible to side reactions. The primary concern is the potential for alkylation of the aromatic ring by the tert-butyl cation generated during the deprotection process.[5] This can lead to the formation of t-butylated byproducts.

Q4: How can I minimize the formation of t-butylated byproducts?

A4: The use of "scavengers" is highly recommended to trap the reactive tert-butyl cation.[4][5] Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole, which are added to the reaction mixture.[5] These scavengers react with the tert-butyl cation, preventing it from alkylating your desired product.[5]

Q5: Are there milder deprotection methods available for substrates that might be sensitive to strong acids?

A5: Yes, for compounds with other acid-labile functional groups, milder deprotection methods can be employed. These include:

  • Oxalyl chloride in methanol: This offers a mild alternative for selective Boc deprotection at room temperature.[1][7]

  • Lewis acids: Reagents like zinc bromide (ZnBr2) in dichloromethane can selectively remove Boc groups.[5]

  • Thermal deprotection: In some cases, heating the Boc-protected compound in a high-boiling solvent can effect deprotection without the need for acid.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the acidic treatment of this compound.

Problem Symptom(s) Potential Cause(s) Suggested Solution(s)
Incomplete Deprotection Significant amount of starting material observed by TLC, LC-MS, or NMR.[5] Low yield of the deprotected amine.Insufficient acid strength or concentration.[4] Inadequate reaction time or temperature.[1] Poor solubility of the starting material.[1]Increase the acid concentration (e.g., 50% TFA in DCM).[5] Switch to a stronger acid system (e.g., 4M HCl in dioxane).[5] Monitor the reaction and extend the reaction time as needed.[1] Consider a moderate increase in temperature (e.g., to 40-50°C).[1] Try a different solvent system to improve solubility.[1]
Side Product Formation Unidentified spots on TLC or peaks in LC-MS/NMR. Difficulty in purification.Formation of t-butylated byproducts on the aminophenyl ring.[5] Degradation of other acid-sensitive groups in the molecule (if any).[1]Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[4][5] Lower the reaction temperature.[1] Consider using a milder deprotection reagent (e.g., oxalyl chloride in methanol).[1][7]
Low Yield Low recovery of the desired product after work-up.Product loss during the aqueous work-up.[1] Formation of a highly water-soluble salt of the product.[1] Side reactions consuming the starting material or product.[1]Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to have the free amine.[8] Perform multiple extractions with an organic solvent.[1] If the product salt is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[1] Address side reactions as described above.

Experimental Protocols

Standard Boc Deprotection using TFA in DCM

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.[6]

  • Add a scavenger, such as TIS (2.5-5% v/v), if desired.[4]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[4]

  • Stir the reaction mixture at room temperature.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[6]

  • For a basic work-up, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[6]

Monitoring Reaction Progress by HPLC

Procedure:

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in the mobile phase.

  • Analyze the sample by reverse-phase HPLC to determine the ratio of starting material to product.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting Workflow for Stability Issues start Experiment with Acidic Conditions check_reaction Monitor Reaction (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Conc. or Strength incomplete->increase_acid Yes prolong_time Prolong Reaction Time incomplete->prolong_time If solubility is good add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes milder_conditions Use Milder Conditions side_products->milder_conditions If scavenger is ineffective workup Proceed to Work-up side_products->workup No increase_acid->check_reaction prolong_time->check_reaction add_scavenger->check_reaction milder_conditions->check_reaction end Pure Product workup->end

Caption: A flowchart outlining the troubleshooting process for stability issues.

Potential Degradation Pathway under Acidic Conditions

Potential Degradation Pathway start_material This compound protonation Protonated Intermediate start_material->protonation + H+ deprotection Deprotected Amine (Product) protonation->deprotection - CO2 tbutyl_cation tert-Butyl Cation protonation->tbutyl_cation side_product t-Butylated Side Product tbutyl_cation->side_product + Aromatic Ring isobutylene Isobutylene tbutyl_cation->isobutylene - H+

Caption: Acid-catalyzed deprotection and potential side reaction.

References

Technical Support Center: Synthesis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the C-N bond formation between 1-Boc-piperazine and an aryl halide, typically 4-bromo-3-(trifluoromethyl)aniline or a related halogenated derivative.

Q2: My Buchwald-Hartwig amination is giving a low yield. What are the potential causes?

A2: Low yields in this synthesis can be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. Sterically hindered and electron-rich ligands are often necessary for high efficiency.

  • Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide are common, they can be incompatible with sensitive functional groups. Weaker bases like cesium carbonate or potassium phosphate may be required.

  • Reaction Conditions: Inadequate temperature, reaction time, or inefficient removal of oxygen and moisture can significantly impact the catalytic cycle and lead to lower yields.

  • Starting Material Quality: Impurities in the 1-Boc-piperazine or the aryl halide can poison the palladium catalyst.

Q3: I am observing an impurity with the same mass as my starting aryl halide but without the halogen. What is it?

A3: This is likely a hydrodehalogenation byproduct, where the halogen on the aryl halide is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings and can be minimized by optimizing the ligand and reaction conditions.

Q4: My final product is showing signs of degradation. What are the likely degradation pathways?

A4: While specific degradation pathways for this molecule are not extensively documented, similar compounds can be susceptible to oxidation of the aniline moiety or hydrolysis of the Boc-protecting group under acidic conditions. Proper storage and handling are crucial to maintain product integrity.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: HPLC or GC-MS analysis shows significant peaks corresponding to 1-Boc-piperazine and/or the 4-halo-3-(trifluoromethyl)aniline starting material.

  • Possible Cause: Incomplete reaction.

  • Troubleshooting Actions:

    • Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion.

    • Optimize Temperature: A slight increase in temperature may improve the reaction rate, but be cautious of potential side reactions.

    • Check Catalyst Activity: Ensure the palladium catalyst and ligand are not degraded. Use fresh reagents if necessary.

    • Verify Stoichiometry: Ensure the correct molar ratios of reactants, base, and catalyst are used. An excess of one reactant may be necessary to drive the reaction to completion.

Issue 2: Identification of a Byproduct with a Molecular Weight Higher than the Product
  • Symptom: A significant impurity is detected with a mass corresponding to the addition of a second aryl group to the piperazine nitrogen.

  • Possible Cause: Formation of a diarylamine impurity.

  • Troubleshooting Actions:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the piperazine can sometimes suppress diarylation.

    • Ligand Selection: Certain bulky phosphine ligands are known to minimize the formation of diarylamine byproducts.

Issue 3: Observation of an Isomeric Impurity
  • Symptom: An impurity is detected with the same mass as the product but with a different retention time.

  • Possible Cause: Presence of a positional isomer from the aryl halide starting material (e.g., 3-bromo-4-(trifluoromethyl)aniline).

  • Troubleshooting Actions:

    • Source High-Purity Starting Materials: Ensure the purity and isomeric integrity of the 4-halo-3-(trifluoromethyl)aniline starting material through rigorous quality control.

    • Develop a Robust Purification Method: Optimize the crystallization or chromatographic purification to effectively separate the desired product from its isomers.

Common Impurities in the Synthesis of this compound

Impurity NameStructureSource
1-Boc-piperazinetert-butyl piperazine-1-carboxylateUnreacted starting material
4-Bromo-3-(trifluoromethyl)aniline4-Bromo-3-(trifluoromethyl)anilineUnreacted starting material
3-(Trifluoromethyl)aniline3-(Trifluoromethyl)anilineHydrodehalogenation of the aryl halide
Di-(4-amino-2-trifluoromethylphenyl)piperazineBis(4-amino-2-(trifluoromethyl)phenyl)piperazineDiarylation side reaction
3-Bromo-4-(trifluoromethyl)aniline3-Bromo-4-(trifluoromethyl)anilineIsomeric impurity in the starting material
Di-Boc-piperazinedi-tert-butyl piperazine-1,4-dicarboxylateImpurity in the 1-Boc-piperazine starting material

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of this compound from its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for the detection of volatile impurities such as residual starting materials and the hydrodehalogenation byproduct.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-550 m/z

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination A 1-Boc-piperazine C This compound A->C B 4-Bromo-3-(trifluoromethyl)aniline B->C catalyst Pd Catalyst catalyst->C ligand Ligand ligand->C base Base base->C

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_impurities Potential Impurities SM1 1-Boc-piperazine Product Desired Product SM1->Product Imp4 Unreacted Starting Materials SM1->Imp4 Incomplete Reaction SM2 4-Bromo-3-(trifluoromethyl)aniline SM2->Product Imp1 Hydrodehalogenation Byproduct (3-(Trifluoromethyl)aniline) SM2->Imp1 Side Reaction Imp3 Isomeric Impurity SM2->Imp3 Present in SM2 SM2->Imp4 Incomplete Reaction Imp2 Diarylation Byproduct Product->Imp2 Side Reaction with SM2

Caption: Formation pathways of common impurities.

Technical Support Center: Synthesis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Boc-4-(4-amino-2-trifluoromethylphenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling joins 1-Boc-piperazine with an appropriately substituted aryl halide, such as 4-bromo-3-(trifluoromethyl)aniline or a related derivative.

Q2: Why is my Buchwald-Hartwig reaction failing or giving low yields?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors, including the choice of catalyst, ligand, base, and solvent. Aryl chlorides, for instance, can be less reactive than bromides or iodides.[1] The catalyst's activity and the reaction conditions must be carefully optimized for your specific substrates.

Q3: I'm observing side products after the Boc-deprotection step. What are they and how can I avoid them?

A3: A common issue during Boc-deprotection with strong acids like trifluoroacetic acid (TFA) is the formation of a reactive tert-butyl cation.[2][3] This cation can alkylate nucleophilic sites on your product, such as electron-rich aromatic rings. To prevent this, "scavengers" like triisopropylsilane (TIS) or water can be added to trap the tert-butyl cation.[3]

Q4: What are the critical parameters to consider when scaling up this synthesis?

A4: When scaling up, thorough optimization of reaction parameters is crucial. This includes catalyst loading, reaction temperature, and mixing efficiency, as dense inorganic bases can settle.[4] Solvent choice is also important, with a move away from solvents like 1,4-dioxane often preferred at larger scales.[5][6]

Q5: How can I purify the final product effectively?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude product and any impurities present.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion in Buchwald-Hartwig Coupling Inactive catalyst or inappropriate ligand.[1]Screen different palladium pre-catalysts and ligands. RuPhos and other specialized ligands are designed for challenging couplings.[7]
Poor choice of base or solvent.Experiment with different bases such as NaOtBu or LHMDS.[4] Toluene and dioxane are common solvents, but others can be explored.[5] Ensure solvents are anhydrous and degassed.[1]
Aryl halide is not reactive enough (e.g., aryl chloride).[1]If possible, switch to the corresponding aryl bromide or iodide, which are generally more reactive.[4]
Incomplete Boc-Deprotection Insufficient acid strength or concentration.[2]Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2]
Inadequate reaction time or temperature.[2]Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS. Gentle warming can also be beneficial.[2]
Steric hindrance around the Boc-protected amine.[2]Consider alternative deprotection methods that are less sensitive to steric bulk.[3]
Formation of Side Products During Deprotection Alkylation of the product by the tert-butyl cation.[6]Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the carbocation.[3]
Difficulty in Product Purification Co-elution of starting materials or byproducts.Optimize the mobile phase for column chromatography. A gradient elution may be necessary.
Product is not crystallizing.Attempt recrystallization from a different solvent system. If that fails, purification by chromatography is the best alternative.

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1-Boc-piperazine

  • 4-Bromo-3-(trifluoromethyl)aniline

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried flask, add 1-Boc-piperazine (1.2 eq), 4-bromo-3-(trifluoromethyl)aniline (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Synthesis Workflow and Troubleshooting cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Points cluster_solutions Solutions start Start Materials: 1-Boc-piperazine 4-Bromo-3-(trifluoromethyl)aniline buchwald Buchwald-Hartwig Coupling start->buchwald workup Reaction Workup & Filtration buchwald->workup ts_buchwald Low Yield? buchwald->ts_buchwald purification Column Chromatography workup->purification product Product: This compound purification->product ts_purification Impure Product? purification->ts_purification sol_buchwald Optimize: - Catalyst/Ligand - Base - Solvent - Temperature ts_buchwald->sol_buchwald sol_purification Optimize: - Chromatography  Solvent System - Recrystallization ts_purification->sol_purification

Caption: A flowchart of the synthesis and key troubleshooting points.

troubleshooting_logic Troubleshooting Low Yield in Buchwald-Hartwig Coupling cluster_causes Potential Causes cluster_solutions Recommended Actions problem Low Yield or No Reaction cause1 Inactive Catalyst/ Improper Ligand problem->cause1 cause2 Suboptimal Base or Solvent problem->cause2 cause3 Poor Substrate Reactivity (e.g., Ar-Cl) problem->cause3 cause4 Atmosphere/ Reagent Quality problem->cause4 sol1 Screen Catalysts (e.g., Pd₂(dba)₃) & Ligands (e.g., RuPhos) cause1->sol1 sol2 Test Different Bases (NaOtBu, LHMDS) & Solvents (Toluene, Dioxane) cause2->sol2 sol3 Switch to Ar-Br or Ar-I if possible cause3->sol3 sol4 Ensure Inert Atmosphere (N₂/Ar) & Anhydrous, Degassed Solvents cause4->sol4

Caption: A logic diagram for troubleshooting low yields in the coupling reaction.

References

Avoiding N-alkylation side products in piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for piperazine N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on avoiding N-alkylation side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in piperazine N-alkylation, and why do they form?

The most common side product is the 1,4-di-alkylated piperazine. This occurs because piperazine has two reactive secondary amine nitrogens. Once the first nitrogen is alkylated, the resulting mono-alkylated product is still nucleophilic and can react with another molecule of the alkylating agent to form the di-substituted product. Another potential side product is a quaternary ammonium salt, which can form if the alkylated nitrogen reacts further, particularly with reactive alkylating agents like alkyl iodides.[1][2]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

Controlling selectivity is a primary challenge in piperazine alkylation. Key strategies to favor mono-alkylation include:

  • Using a Protecting Group: This is the most reliable method. Mono-protected piperazines, such as N-Boc-piperazine, block one nitrogen, directing alkylation to the unprotected nitrogen. The protecting group can be removed in a subsequent step.[1][3][4]

  • Controlling Stoichiometry: Using a significant excess of piperazine (3 to 10 equivalents) relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule.[3][4][5]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture keeps its concentration low, which reduces the rate of the second alkylation reaction.[3][4]

  • Using Piperazine Salts: Employing a mono-protonated piperazine salt, formed by adding one equivalent of an acid, deactivates one of the nitrogen atoms, thereby hindering di-alkylation.[3][5][6]

Q3: What is reductive amination, and when should I use it for N-alkylation of piperazine?

Reductive amination is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[3] This method is particularly advantageous for preventing the formation of quaternary ammonium salts, which can be a problem with direct alkylation using alkyl halides.[1][3]

Q4: My N-alkylated piperazine product is highly water-soluble. How can I effectively extract it during the work-up?

High water solubility is a common issue, often because the product is in its protonated (salt) form.[1] To improve extraction into an organic solvent, you must basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[3][7] This deprotonates the piperazine nitrogens, converting the product to its free base form, which is significantly more soluble in organic solvents like dichloromethane or chloroform.[3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Yield Incomplete reaction.Ensure you are using an effective base (e.g., anhydrous K₂CO₃, Cs₂CO₃) and a suitable solvent (e.g., DMF, acetonitrile) to ensure all reagents are dissolved. Many N-alkylation reactions also require heating.[3]
Reversible reaction equilibrium.Add a sufficient amount of base to neutralize the acid byproduct formed during the reaction.[3]
Formation of Di-alkylated Byproduct Incorrect stoichiometry.Use a 5-10 fold excess of piperazine relative to the alkylating agent.[4]
Rapid addition of alkylating agent.Add the alkylating agent slowly (dropwise) to the reaction mixture.[3][4]
Unprotected piperazine used.For optimal control and selectivity, use a mono-protected piperazine like N-Boc-piperazine.[1][3][4]
Reaction Stalls (Incomplete Conversion) Poor solubility of reagents.Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[3]
Insufficient base.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[3]
Formation of Quaternary Ammonium Salt Highly reactive alkylating agent (e.g., alkyl iodide).Consider using a less reactive alkylating agent (e.g., alkyl bromide or chloride). Alternatively, switch to reductive amination, which avoids the formation of quaternary salts.[1]
Product is water-soluble.Your product may be a salt. During work-up, basify the aqueous layer to pH 9.5-12 before extraction.[3][7]

Data Presentation

Table 1: Comparison of Mono-Alkylation Strategies for Piperazine

StrategyMolar Ratio (Piperazine:Electrophile)Typical Mono-substituted YieldKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%[5]One-step, cost-effective.[5]Difficult removal of excess piperazine.[5]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% (for alkylation step)[5]High selectivity, clean reaction.[5]Multi-step process (protection/deprotection), higher cost.[5]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile)60-89%[5][6]One-pot synthesis, good yields.[5]May require longer reaction times or activation of the alkylating agent.[5]

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine

This protocol describes a general procedure for the mono-N-alkylation of piperazine with an alkyl halide using an excess of piperazine to favor mono-substitution.

Materials:

  • Piperazine (10 equivalents)

  • Alkyl Halide (e.g., benzyl bromide, 1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl halide (1 equivalent) to the reaction mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or an acidic wash to remove excess piperazine.[5]

Protocol 2: Mono-N-Alkylation via a Mono-Protected Piperazine

This method utilizes N-Boc-piperazine to ensure high selectivity for mono-alkylation.

Step 1: Synthesis of N-Boc-piperazine

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[4]

Step 2: Alkylation of N-Boc-piperazine

  • In a reaction flask, combine N-Boc-piperazine (1 equivalent), the alkylating agent (1-1.2 equivalents), and potassium carbonate (1.5-2 equivalents) in a suitable solvent like acetone or acetonitrile.[1][2]

  • Reflux the mixture and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude Boc-protected mono-alkylated piperazine.[2]

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected compound in a suitable solvent like dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane).

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Upon completion, neutralize the excess acid and perform an appropriate work-up to isolate the final mono-alkylated piperazine.[2]

Visualizations

G cluster_0 Piperazine N-Alkylation Pathways Piperazine Piperazine MonoAlkylated Mono-alkylated Product Piperazine->MonoAlkylated 1st Alkylation AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlkylated DiAlkylated Di-alkylated Side Product AlkylatingAgent->DiAlkylated MonoAlkylated->DiAlkylated 2nd Alkylation (Undesired) G cluster_1 Troubleshooting Workflow Start Reaction Issue: Low Mono-alkylation Selectivity CheckStoichiometry Is a large excess of piperazine used (>5 eq.)? Start->CheckStoichiometry CheckAddition Was the alkylating agent added slowly? CheckStoichiometry->CheckAddition Yes IncreaseExcess Increase piperazine excess to 5-10 eq. CheckStoichiometry->IncreaseExcess No ConsiderProtection Consider using N-Boc-piperazine CheckAddition->ConsiderProtection Yes SlowAddition Implement slow, dropwise addition of alkylating agent CheckAddition->SlowAddition No G cluster_2 Mono-Protection Strategy Workflow Start Start: Unprotected Piperazine Protection Step 1: Protection (e.g., with Boc₂O) Start->Protection MonoProtected N-Boc-Piperazine Protection->MonoProtected Alkylation Step 2: N-Alkylation (with R-X) MonoProtected->Alkylation ProtectedProduct N-Boc, N'-Alkyl-Piperazine Alkylation->ProtectedProduct Deprotection Step 3: Deprotection (e.g., with TFA or HCl) ProtectedProduct->Deprotection FinalProduct End: Mono-alkylated Piperazine Deprotection->FinalProduct

References

Technical Support Center: Optimizing Chromatographic Separation of Piperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of piperazine isomers.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is most effective for separating piperazine isomers?

A1: Both reversed-phase (RP) and normal-phase (NP) HPLC can be effective, with the choice depending on the specific isomers' properties.[1] Reversed-phase HPLC, particularly with C18 columns, is a common starting point.[1][2] However, for certain isomers, other stationary phases like cyanopropyl (CN) or phenyl columns may offer better selectivity.[2][3][4] Hydrophilic Interaction Chromatography (HILIC) is also a viable mode, especially for polar piperazine derivatives.[3][5] For chiral separations, specialized chiral stationary phases (CSPs) are necessary.[6]

Q2: How does mobile phase pH affect the separation of piperazine isomers?

A2: Mobile phase pH is a critical parameter for separating piperazine isomers, which are basic compounds. The pH directly influences the ionization state of the piperazine nitrogens, affecting their retention and interaction with the stationary phase.[2] At a pH of 3.0, the protonated amine of piperazine can act as a hydrogen donor, leading to high selectivity with both acetonitrile and methanol mobile phases.[7] At a higher pH of 6.4, a methanol/water mobile phase has shown significantly higher diastereomer selectivity compared to an acetonitrile/water system.[7] It is crucial to conduct a pH-stability profile to identify the optimal pH for both stability and separation.[2]

Q3: My piperazine compound lacks a strong UV chromophore. What are my detection options?

A3: For piperazine derivatives without a suitable UV chromophore, several strategies can be employed. Pre-column derivatization with a UV-active agent is a common approach.[6][8] For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative, allowing for detection at lower levels.[6] Another option is to use an Evaporative Light Scattering Detector (ELSD), which does not require the analyte to have a chromophore.[3] Mass Spectrometry (MS) is also a highly sensitive and specific detection method.[2]

Q4: Is it necessary to use chiral columns for all piperazine isomer separations?

A4: Chiral columns are essential for separating enantiomers, which are non-superimposable mirror images.[6][9][10][11] However, for separating positional isomers (e.g., ortho-, meta-, para-chlorophenylpiperazine) or diastereomers, achiral columns are often sufficient.[7][12] The separation of diastereomers can be achieved on standard reversed-phase columns like C18, as they have different physical properties.[1][7] In some cases, chiral columns have also been successfully used for separating achiral piperazine compounds from other active pharmaceutical ingredients (APIs).[6]

Q5: How can I improve the peak shape for my basic piperazine analytes?

A5: Peak tailing is a common issue for basic compounds like piperazines due to secondary interactions with acidic silanol groups on the silica-based column packing.[1] To mitigate this, consider adding a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%).[1][2][6] Using a base-deactivated column or an end-capped column can also significantly improve peak shape.[1] Additionally, optimizing the mobile phase pH and ensuring the sample is dissolved in a solvent compatible with the mobile phase can prevent peak distortion.[1][2]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: Poor or No Resolution Between Isomer Peaks

Symptoms: Co-eluting peaks or peaks with very low resolution (Rs < 1.5).

Possible Causes & Solutions:

  • Suboptimal Stationary Phase: The column chemistry may not be selective enough for your isomers.

    • Solution: Screen different stationary phases. If using a C18 column, consider trying a C8, Phenyl, Cyano, or Pentafluorophenyl (PFP) column to exploit different separation mechanisms like π-π interactions or shape selectivity.[1][2] For enantiomers, screen a variety of chiral stationary phases (CSPs) such as polysaccharide-based or protein-based columns.[8]

  • Incorrect Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be optimal.

    • Solution: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol). Methanol can act as a hydrogen bond donor, which may increase selectivity for piperazine diastereomers compared to acetonitrile.[7] Optimize the percentage of the organic modifier; a shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.[2]

  • Inappropriate pH: The mobile phase pH may not be providing sufficient difference in the ionization or conformation of the isomers.

    • Solution: Adjust the mobile phase pH. Small changes in pH can significantly alter selectivity. For piperazine diastereomers, selectivity was found to be high at both pH 3.0 and pH 6.4, but the retention mechanism differed.[7]

  • Insufficient Column Efficiency: The column may be old, voided, or the particle size may be too large.

    • Solution: Use a new, high-efficiency column with smaller particles (e.g., <3 µm) for better peak sharpness and resolution. Ensure the system is properly packed and has minimal dead volume.

Problem: Peak Tailing or Asymmetric Peaks

Symptoms: Peaks show a tailing factor > 1.2.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the piperazine ring are interacting with acidic silanol groups on the column's silica surface.[1]

    • Solution 1 (Mobile Phase Additive): Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to mask the active silanol sites.[1][6]

    • Solution 2 (Column Choice): Use a base-deactivated or end-capped column specifically designed for the analysis of basic compounds.[1] A column with low silanol activity, such as Newcrom R1, can also be beneficial.[13]

  • Column Overload: Injecting too much sample mass onto the column.

    • Solution: Reduce the injection volume or dilute the sample concentration.[1]

  • Mismatched Sample Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase.

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.[1]

Experimental Protocols & Methodologies

Protocol 1: General Method Development for Piperazine Isomer Separation by RP-HPLC

Objective: To develop a robust HPLC method for the separation of piperazine isomers.

1. Analyte Characterization & Initial Conditions:

  • Determine the physicochemical properties of the piperazine isomers (pKa, logP, solubility).
  • Initial Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
  • Initial Mobile Phase:
  • Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.
  • Phase B: Acetonitrile (MeCN) or Methanol (MeOH).
  • Detector: UV-Vis (select a wavelength based on the analyte's UV spectrum) or MS.[2]

2. Initial Gradient Screening:

  • Run a broad scouting gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution conditions and retention times of the isomers.[1][2]
  • Evaluate both MeCN and MeOH as the organic modifier (Phase B), as they can offer different selectivities.[7]

3. Optimization:

  • Gradient Shape: Based on the scouting run, design a shallower gradient around the elution time of the isomers to improve resolution.
  • pH: If resolution is poor, screen different mobile phase pH values using appropriate buffers (e.g., phosphate, acetate).
  • Temperature: Vary the column temperature (e.g., 25°C to 45°C). Temperature can affect selectivity; however, for some separations, increasing temperature may decrease the separation factor.[7]
  • Additives: If peak shape is poor, add a basic modifier like 0.1% TEA to the mobile phase.[6]

4. Validation:

  • Once optimal conditions are found, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[2]

Protocol 2: Chiral Separation of Piperazine Derivatives on a Polysaccharide-Based CSP

This example is based on a method for separating a piperazine derivative from an API.[6]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1 v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Injection Volume: 10 µL.[6]

  • Detection: UV at 340 nm (Note: This wavelength was for a derivatized piperazine).[6]

Data Presentation

Table 1: Example Chromatographic Conditions for Piperazine Isomer Separations

Isomer TypeMethodStationary PhaseMobile PhaseDetectionReference
Positional (o, m, p-CPP)HPLCReversed-phase chiral columnTriethylamine buffer (pH 9) / Methanol (70/30 v/v)DAD[12]
DiastereomersRP-HPLCn-octadecyl-bonded silica (ODS)Methanol / Water with phosphate buffer (pH 6.4)Not Specified[7]
Enantiomers (H1-antihistamines)Capillary ElectrophoresisUncoated fused-silica capillary100 mM phosphate buffer (pH 6.0) with 34 mg/mL S-β-CD and 40% (v/v) methanolUV[14][15]
Piperazine from APINormal Phase HPLCChiralpak IC (5 µm)Acetonitrile / Methanol / DEA (90:10:0.1 v/v/v)UV (340 nm)[6]
General PiperazineHILICCyanopropyl (CN) bonded phaseAcetonitrile / 5 mM ammonium acetate buffer (95:5 v/v)ELSD[3]

Mandatory Visualizations

Here are diagrams illustrating key workflows for optimizing piperazine isomer separations.

G cluster_workflow Systematic Method Development Workflow start Define Separation Goal (e.g., Isomers, Purity) char 1. Analyte Characterization (pKa, logP, UV spectra) start->char select 2. Initial Condition Selection - Column (e.g., C18, Chiral) - Mobile Phase (RP, NP, HILIC) char->select screen 3. Scouting Gradient Run (e.g., 5-95% MeCN/MeOH) select->screen eval1 Evaluate Resolution & Peak Shape screen->eval1 optim 4. Optimization - Mobile Phase (pH, %B) - Temperature - Additives (TEA, DEA) eval1->optim Not OK eval2 Resolution & Shape OK? eval1->eval2 OK optim->eval2 eval2->select No, Try New Column/Mode validate 5. Method Validation (ICH Guidelines) eval2->validate Yes end Final Method validate->end

Caption: A systematic workflow for developing a chromatographic separation method for piperazine isomers.

G cluster_troubleshooting Troubleshooting Poor Peak Shape (Tailing) start Problem: Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload reduce_conc Solution: Reduce injection volume or dilute sample check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No resolved Problem Resolved reduce_conc->resolved change_solvent Solution: Dissolve sample in initial mobile phase check_solvent->change_solvent Yes silanol_int Suspect Silanol Interactions check_solvent->silanol_int No change_solvent->resolved add_modifier Solution 1: Add basic modifier to mobile phase (e.g., 0.1% TEA) silanol_int->add_modifier change_column Solution 2: Use a base-deactivated or end-capped column silanol_int->change_column add_modifier->resolved change_column->resolved

Caption: A logical workflow for troubleshooting and resolving peak tailing issues with piperazine analytes.

References

Validation & Comparative

A Comparative Guide to 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine and Alternative Building Blocks in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is a critical determinant of the final compound's potency, selectivity, and pharmacokinetic profile. Among the myriad of scaffolds available, 1-Boc-4-(4-amino-2-trifluoromethylphenyl)piperazine has emerged as a privileged structure. This guide provides an objective comparison of this building block with its alternatives, supported by experimental data, to aid researchers in making informed decisions for their drug design and development endeavors.

Physicochemical Properties and Synthetic Utility

This compound is a versatile building block characterized by the presence of a Boc-protected piperazine, an aniline moiety, and a trifluoromethyl group. The Boc protecting group allows for selective functionalization of the exocyclic amine, while the piperazine ring often serves as a linker to connect different pharmacophoric elements. The trifluoromethyl group can enhance metabolic stability and binding affinity through favorable interactions with the target protein.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H22F3N3O2
Molecular Weight 345.36 g/mol
CAS Number 193902-87-3[1]
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMSO and methanol

The synthesis of derivatives from this building block typically involves the deprotection of the Boc group followed by acylation, alkylation, or reductive amination to introduce various substituents. The aniline nitrogen can also be functionalized, for instance, through reactions with sulfonyl chlorides or other electrophiles.

Performance in Kinase Inhibition: A Comparative Analysis

The true measure of a building block's utility lies in the biological activity of the compounds derived from it. This section compares the performance of this compound with other commonly used building blocks in the synthesis of inhibitors for various kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The piperazine scaffold is a common feature in many EGFR inhibitors. The following table summarizes the inhibitory activities of compounds synthesized using different piperazine-based building blocks.

Table 2: Comparison of IC50 Values for EGFR Inhibitors Derived from Different Piperazine Building Blocks

Building BlockTarget KinaseIC50 (µM)Reference Compound
1-Boc-4-(4-aminophenyl)piperazineEGFR0.08Compound 3p
N-BenzylpiperazineEGFRNot specifiedErlotinib (for comparison)
1-Boc-piperazineEGFRNot specified-

Note: Direct comparative data for this compound in a single study against a range of alternatives for EGFR is limited. The data presented is a compilation from various studies and should be interpreted with caution due to differing experimental conditions.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDK inhibitors are crucial in cancer therapy. The choice of the piperazine substituent significantly impacts the potency and selectivity of these inhibitors.

Table 3: Comparison of IC50 Values for CDK2 Inhibitors with Varied Building Blocks

Building Block CoreTarget KinaseIC50 (nM)Reference Compound
Benzofuran-piperazine hybridCDK240.91 - 52.63Compounds 9h, 11d, 11e, 13c[2][3][4]
Piperazine-linked aminopyridineCDK (general)Not specified-
Substituted PyrazoleCDK11520 - 2380Compounds 24, 25[5]
Phosphoinositide 3-kinase (PI3K) / mTOR Inhibitors

The PI3K/mTOR signaling pathway is another critical target in oncology. The structure of the piperazine-containing fragment plays a key role in the activity of dual PI3K/mTOR inhibitors.

Table 4: Comparison of IC50 Values for PI3K/mTOR Inhibitors

Building Block DerivativeTarget KinaseIC50 (nM)Reference Compound
2,4,7-trisubstituted pyrido[3,2-d]pyrimidinePI3Kα3 - 10Six novel derivatives[6]
Pyrrolo[2,1-f][1][7][8]triazin-4-aminePI3KδPotent and selectiveCompound 30[9]
Benzonaphthyridinone with trifluoromethylphenyl)piperazinemTOR2 - 10 (cellular EC50)Torin1[10][11]
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

p38 MAPK inhibitors are being investigated for various inflammatory diseases and cancers. Piperidine and piperazine derivatives are common scaffolds for these inhibitors.

Table 5: Comparison of p38 MAPK Inhibitors

Building Block CoreTarget KinaseIC50 (nM)Reference Compound
Piperidine-substituted quinolinonesp38 MAP KinasePotent inhibitorsNot specified[7]
Pyridinyl imidazolep38α MAP Kinase403.57Compound AA6[12]
Benzothiazole derivativesp38α MAP KinaseSignificant inhibitionCompounds 15 and 19[13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of building blocks. Below are representative methodologies for key assays.

General Kinase Inhibition Assay (Biochemical)

This protocol outlines a common method for determining the in vitro potency of a kinase inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

  • Add 2 µL of the kinase solution (enzyme concentration optimized beforehand) to each well.

  • Add 2 µL of a mixture containing the peptide substrate and ATP to initiate the reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound or DMSO (for control).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.

Signaling Pathways and Experimental Workflows

The strategic use of building blocks like this compound allows for the targeted modulation of specific signaling pathways implicated in diseases such as cancer.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development bb1 1-Boc-4-(4-Amino-2- trifluoromethylphenyl)piperazine synthesis Parallel Synthesis of Compound Libraries bb1->synthesis bb2 Alternative Building Blocks (e.g., substituted piperidines, pyridazines) bb2->synthesis screening High-Throughput Screening (Biochemical Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar admet In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet in_vivo In vivo Efficacy Models (e.g., Xenografts) admet->in_vivo safety Safety & Toxicology Studies in_vivo->safety candidate Candidate Drug safety->candidate PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

References

Spectroscopic Data Validation for 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data for 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine and its structural analogs. Due to the limited availability of public domain experimental spectroscopic data for the target compound, this guide leverages data from closely related molecules to provide a validation framework.

Overview of Target Compound

This compound is a substituted piperazine derivative that incorporates a trifluoromethyl group and a Boc-protecting group. These structural features make it a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications.

Chemical Structure:

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC16H22F3N3O2--INVALID-LINK--
Molecular Weight345.36 g/mol --INVALID-LINK--
IUPAC Nametert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate--INVALID-LINK--

Comparative Spectroscopic Data

¹H NMR Data Comparison
CompoundKey ¹H NMR Signals (ppm)Solvent
1-Boc-piperazine 1.46 (s, 9H, C(CH₃)₃), 3.44 (t, 4H, piperazine CH₂), 2.84 (t, 4H, piperazine CH₂)CDCl₃
1-(3-Trifluoromethylphenyl)piperazine 7.4-7.0 (m, 4H, Ar-H), 3.29 (t, 4H, piperazine CH₂), 3.19 (t, 4H, piperazine CH₂)CDCl₃
1-Boc-4-(4-aminophenyl)piperazine 6.78 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.75 (br s, 2H, NH₂), 3.45 (t, 4H, piperazine CH₂), 3.00 (t, 4H, piperazine CH₂), 1.48 (s, 9H, C(CH₃)₃)CDCl₃

Expected ¹H NMR Features for this compound:

  • A singlet around 1.5 ppm integrating to 9 protons for the Boc group.

  • Multiple signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the substituted phenyl ring.

  • Broad signals for the piperazine ring protons, likely in the 3.0-4.0 ppm range.

  • A broad singlet for the amino group protons.

¹³C NMR Data Comparison
CompoundKey ¹³C NMR Signals (ppm)Solvent
1-Boc-piperazine 154.7 (C=O), 79.5 (C(CH₃)₃), 44.0 (piperazine CH₂), 28.4 (C(CH₃)₃)CDCl₃
1-(3-Trifluoromethylphenyl)piperazine 151.0 (Ar-C), 131.5 (q, J=32 Hz, CF₃), 129.5 (Ar-CH), 119.0 (Ar-CH), 115.5 (Ar-CH), 112.0 (Ar-CH), 51.0 (piperazine CH₂), 45.0 (piperazine CH₂)CDCl₃
1-Boc-4-(4-aminophenyl)piperazine 155.0 (C=O), 143.0 (Ar-C), 141.0 (Ar-C), 119.0 (Ar-CH), 116.0 (Ar-CH), 80.0 (C(CH₃)₃), 50.0 (piperazine CH₂), 44.0 (piperazine CH₂), 28.5 (C(CH₃)₃)CDCl₃

Expected ¹³C NMR Features for this compound:

  • Signals for the Boc group carbons (C=O around 155 ppm, C(CH₃)₃ around 80 ppm, and CH₃ around 28 ppm).

  • A quartet for the CF₃ carbon, showing coupling with the fluorine atoms.

  • Multiple signals in the aromatic region (110-150 ppm).

  • Signals for the piperazine ring carbons.

Mass Spectrometry (MS) Data Comparison
CompoundMolecular Formula[M+H]⁺ (Calculated)Key Fragmentation Peaks
1-Boc-piperazine C₉H₁₈N₂O₂187.1441131 (M-C₄H₈+H)⁺, 57 (C₄H₉)⁺
1-(3-Trifluoromethylphenyl)piperazine C₁₁H₁₃F₃N₂231.1104188, 172, 145
1-Boc-4-(4-aminophenyl)piperazine C₁₅H₂₃N₃O₂278.1863222 (M-C₄H₈+H)⁺, 120

Expected MS Features for this compound:

  • The protonated molecule [M+H]⁺ should be observed at m/z 346.1737.

  • A characteristic loss of the Boc group (100 amu) or isobutylene (56 amu).

Infrared (IR) Spectroscopy Data Comparison
CompoundKey IR Absorptions (cm⁻¹)
1-Boc-piperazine ~3300 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch)
1-(3-Trifluoromethylphenyl)piperazine ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1600, 1450 (Ar C=C stretch), ~1330 (C-F stretch)
1-Boc-4-(4-aminophenyl)piperazine ~3400, 3300 (N-H stretch), ~3000 (Ar C-H stretch), ~2970 (C-H stretch), ~1680 (C=O stretch), ~1620 (N-H bend)

Expected IR Features for this compound:

  • N-H stretching bands for the amino group around 3300-3400 cm⁻¹.

  • A strong C=O stretching band for the Boc group around 1690 cm⁻¹.

  • C-H stretching bands for aliphatic and aromatic protons.

  • Strong C-F stretching bands characteristic of the trifluoromethyl group.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Specific parameters should be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared on a salt plate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Data Validation

The following diagram illustrates a typical workflow for the validation of a chemical structure using spectroscopic data.

Spectroscopic_Data_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Acquire Data MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Acquire Data IR IR Spectroscopy Purification->IR Acquire Data Spectral_Interpretation Spectral Interpretation NMR->Spectral_Interpretation MS->Spectral_Interpretation IR->Spectral_Interpretation Structure_Proposal Proposed Structure Comparison Comparison with Reference/Expected Data Structure_Proposal->Comparison Spectral_Interpretation->Comparison Confirmation Structural Confirmation Comparison->Confirmation Consistent Discrepancy Discrepancy Identified Comparison->Discrepancy Inconsistent Discrepancy->Purification Re-purify or Re-synthesize

A Comparative Guide to the Biological Activity of Trifluoromethylphenylpiperazine (TFMPP) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Position in Phenylpiperazine Pharmacology

The trifluoromethylphenylpiperazine (TFMPP) scaffold is a significant chemotype in neuropharmacology, primarily recognized for its interactions with the serotonergic system. As with many psychoactive compounds, the specific placement of the trifluoromethyl (CF3) group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—dramatically influences the molecule's biological activity.[1] This guide provides a comparative analysis of the biological activities of these three TFMPP isomers, synthesizing available data to inform research and drug development efforts.

It is important to note that the vast majority of published research has focused on the meta-isomer (3-TFMPP) due to its prevalence as a recreational drug, often in combination with benzylpiperazine (BZP).[2][3][4][5][6][7][8] Consequently, a comprehensive comparative analysis is limited by the sparse publicly available data on the ortho- and para-isomers. This guide will present the extensive data for meta-TFMPP and contrast it with the available information for its ortho- and para- counterparts, highlighting key structure-activity relationships and identifying critical knowledge gaps.

Comparative Pharmacological Profiles of TFMPP Isomers

The primary mechanism of action for TFMPP isomers involves interaction with serotonin (5-HT) receptors and the serotonin transporter (SERT).[2][5] The position of the electron-withdrawing trifluoromethyl group is a key determinant of receptor affinity and functional activity.

meta-Trifluoromethylphenylpiperazine (3-TFMPP): A Non-Selective Serotonergic Agonist

meta-TFMPP is the most well-characterized of the three isomers and is known to be a non-selective serotonin receptor agonist.[4][6] It also acts as a serotonin releasing agent.[2][8]

Receptor Binding Affinity:

Receptor TargetBinding Affinity (Ki, nM)
5-HT1A288 - 1,950[2]
5-HT1B30 - 132[2]
5-HT1D282[2]
5-HT2A160 - 269[2]
5-HT2C62[2]
SERT121 (EC50)[2]

Functional Activity:

  • 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C Receptors: Full agonist.[2][5]

  • 5-HT2A Receptor: Weak partial agonist or antagonist.[2][5]

  • 5-HT3 Receptor: Insignificant affinity.[2]

  • Serotonin Transporter (SERT): Evokes serotonin release.[2]

  • Dopamine and Norepinephrine Transporters: No significant effects on reuptake or efflux.[2]

Behavioral and Physiological Effects:

In humans, meta-TFMPP can produce a range of effects including dysphoria, stimulant-like feelings, anxiety, and confusion.[2][9] Animal studies have shown that it can reduce aggression but also produce aversive effects and does not appear to have reinforcing properties on its own.[2] It is also known to induce the head-twitch response in rodents, which is often predictive of hallucinogenic potential in humans.[2][3]

para-Trifluoromethylphenylpiperazine (4-TFMPP): A Serotonergic Releasing Agent
ortho-Trifluoromethylphenylpiperazine (2-TFMPP): Limited Pharmacological Data

There is a significant lack of publicly available pharmacological data for the ortho-isomer of TFMPP. While its synthesis and analytical differentiation from the other isomers have been described, its biological activity at serotonin receptors and transporters has not been well-characterized in published literature. Studies on the neurotoxic effects of all three isomers on dopaminergic neurons have been conducted, indicating that 2-TFMPP does possess biological activity.[11] However, without specific data on its interaction with the serotonergic system, a direct comparison with its isomers is not currently possible.

Structure-Activity Relationship (SAR) Insights

  • The meta-position for the trifluoromethyl group appears to confer a broad spectrum of activity at multiple 5-HT receptor subtypes, with a notable agonist profile.

  • The para-position may favor activity as a serotonin releasing agent, though more research is needed to confirm its receptor binding profile.

  • The influence of the ortho-position on serotonergic activity remains largely uncharacterized. The steric hindrance from the bulky trifluoromethyl group in the ortho position could significantly alter the binding orientation and affinity for various receptors compared to the meta and para isomers.

Experimental Protocols for Assessing Biological Activity

To facilitate further research and a more complete comparison of these isomers, we provide the following established protocols for characterizing the biological activity of phenylpiperazine compounds.

Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Homogenize tissue/cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and re-centrifuge prep2->prep3 prep4 Resuspend in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand and TFMPP isomer prep4->assay1 assay2 Separate bound and free radioligand via filtration assay1->assay2 assay3 Wash filters to remove unbound radioligand assay2->assay3 detect1 Measure radioactivity on filters assay3->detect1 detect2 Calculate specific binding detect1->detect2 detect3 Determine Ki values detect2->detect3 G cluster_cell_culture Cell Culture & Transfection cluster_stimulation Compound Stimulation cluster_detection Detection & Analysis culture1 Culture cells expressing target receptor culture2 Seed cells into 96-well plates culture1->culture2 stim1 Add varying concentrations of TFMPP isomer culture2->stim1 stim2 Incubate to allow for receptor activation stim1->stim2 detect1 Lyse cells and add detection reagents stim2->detect1 detect2 Measure second messenger levels (e.g., IP1, cAMP) detect1->detect2 detect3 Determine EC50 and Emax values detect2->detect3

References

A Comparative Guide to the Purity Analysis of Synthetic 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of analytical methodologies for determining the purity of synthetic 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, a key intermediate in pharmaceutical synthesis.[1] The purity of such intermediates is critical, as impurities can affect the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[2][3] This document provides supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategies.

Comparative Analysis of Analytical Techniques

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is widely employed for quantifying non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is effective for volatile or semi-volatile compounds.[2][4] Given the presence of a trifluoromethyl group, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, selective tool for both identification and quantification without the need for a reference standard for every impurity.[5][6]

The selection of a method depends on the specific impurities being targeted, which can arise during synthesis or degradation.[7] Hyphenated techniques like LC-MS are particularly powerful for both identifying and quantifying impurities.[7]

Table 1: Comparison of Key Performance Parameters for Purity Analysis Techniques

ParameterHPLC-UVGC-MS¹⁹F NMR Spectroscopy
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, identification by mass fragmentation.[8]Quantitative analysis based on the nuclear resonance of the ¹⁹F nucleus.[5]
Primary Application Quantification of non-volatile organic impurities, related substances.Identification and quantification of volatile and semi-volatile impurities, residual solvents.[4]Structural elucidation and quantification of fluorinated compounds and impurities.[9][10]
Typical Limit of Detection (LOD) ~0.01% - 0.05%[2]< 0.01%[4]~0.06 g/100 g[5]
Typical Limit of Quantification (LOQ) ~0.03% - 0.1%[1]~0.03%[1]Varies with acquisition time
Precision (%RSD) < 2.0%[1]< 5.0%< 1.5%[11]
Advantages Robust, widely available, excellent for quantitative analysis of major components.[1]High sensitivity and specificity, excellent for identifying unknown volatile impurities.[8]High specificity for fluorinated compounds, requires minimal sample preparation, non-destructive.[6]
Limitations Requires chromophores for UV detection; may require derivatization for some impurities.[12]Not suitable for non-volatile or thermally labile compounds; potential for matrix effects.[13][14]Lower sensitivity than MS-based methods; requires specialized equipment and expertise.

Purity Profile Comparison: Synthetic vs. Alternative Products

The following table presents hypothetical purity data for a typical synthetic batch of this compound compared against a certified reference standard and a common alternative, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), which lacks the Boc-piperazine and amino functionalities on the phenyl ring.[15]

Table 2: Hypothetical Purity and Impurity Profile Data

AnalyteSynthetic BatchReference StandardAlternative A (TFMPP)
Purity (HPLC, % Area) 99.52%≥99.9%99.75%
Impurity 1 (Starting Material) 0.15%<0.05%Not Applicable
Impurity 2 (Over-reaction Product) 0.11%<0.03%Not Applicable
Impurity 3 (Regioisomer) 0.08%Not DetectedNot Applicable
Total Impurities 0.48%<0.1%0.25%
Residual Solvents (GC-MS) Toluene: 50 ppm<10 ppmMethanol: 30 ppm
Assay (¹⁹F NMR vs. Internal Std.) 99.4%100.0% ± 0.5%99.8%

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the quantification of the main component and related non-volatile impurities.

  • Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[12]

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Program :

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying residual solvents and other volatile impurities.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.[16]

  • Column : DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature : 250°C.

  • Injection Mode : Split (50:1).

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Mass Range : 35-500 amu.

  • Sample Preparation : Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analytes of interest.

Quantitative ¹⁹F NMR Spectroscopy

This protocol provides a direct measure of the purity of the fluorinated compound against a known internal standard.[5]

  • Instrumentation : NMR Spectrometer (≥400 MHz) with a fluorine probe.

  • Solvent : DMSO-d₆.

  • Internal Standard : Trifluoroacetic acid (TFA) or another suitable fluorinated compound with a known purity and a resonance peak that does not overlap with the sample signals.

  • Procedure :

    • Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹⁹F NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, typically 5 times the longest T1).

  • Data Analysis : Integrate the signal corresponding to the -CF₃ group of the analyte and the signal of the internal standard. Calculate the purity based on the molar ratio, number of fluorine atoms, and weights of the sample and standard.[6]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of complex processes and logical connections.

Purity_Analysis_Workflow cluster_0 Purity Analysis Workflow Sample Sample Reception (Synthetic Batch) Preparation Sample Preparation (Dilution/Dissolution) Sample->Preparation HPLC HPLC-UV Analysis (Non-volatile Impurities) Preparation->HPLC GCMS GC-MS Analysis (Residual Solvents) Preparation->GCMS NMR ¹⁹F NMR Analysis (Assay & Structure) Preparation->NMR Data_Processing Data Processing & Integration HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Report Final Purity Report & Certificate of Analysis Data_Processing->Report

Caption: General experimental workflow for the comprehensive purity analysis of a synthetic compound.

Logical_Relationships cluster_1 Logical Relationships in Impurity Profiling HPLC HPLC-UV NonVolatile Non-Volatile Impurities (e.g., Starting Materials, By-products) HPLC->NonVolatile Primary Technique GCMS GC-MS Volatile Volatile Impurities (e.g., Residual Solvents) GCMS->Volatile Primary Technique Unknowns Unknown Identification GCMS->Unknowns Structure Elucidation NMR ¹⁹F NMR Structural Structural Isomers & Fluorinated Analogs NMR->Structural Confirmatory & Quantitative NMR->Unknowns Structure Elucidation LCMS LC-MS LCMS->NonVolatile High Sensitivity LCMS->Unknowns Structure Elucidation

Caption: Relationship between analytical techniques and the types of impurities they effectively detect.

References

Comparative study of different Boc deprotection methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules, particularly in peptide and medicinal chemistry.[1] The choice of deprotection reagent and conditions is paramount to achieving high yields and purity while preserving the integrity of other sensitive functional groups within a molecule.[1] This guide provides an objective comparison of common Boc deprotection methodologies, supported by experimental data and detailed protocols.

The Boc group is favored for its stability under a wide range of basic and nucleophilic conditions and its facile cleavage under acidic treatment.[2][3] The general mechanism of acidic Boc deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates, releasing carbon dioxide and the free amine.[4][5][6]

Comparative Analysis of Common Boc Deprotection Reagents

The selection of a deprotection reagent is often a balance between reaction efficiency and the acid sensitivity of the substrate.[1] The following table summarizes the performance of several common reagents under various conditions.

MethodReagents/ConditionsReaction TimeTemperatureTypical Yield (%)AdvantagesDisadvantages
Strong Acid 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]0.5 - 4 hours[4][7]Room Temp[7]>95%[7]Highly effective and volatile, simplifying product isolation.[1][2][4]Corrosive, toxic, and can cleave other acid-labile groups.[2][8] May cause t-butylation of nucleophilic residues.[1]
Strong Acid 4M Hydrochloric Acid (HCl) in Dioxane, Ethyl Acetate, or Methanol[2][7][9]0.5 - 16 hours[1][10]Room Temp[9][10]>95%[7]Cost-effective; product often precipitates as the HCl salt, aiding isolation.[7]Dioxane is a hazardous solvent; can be less volatile than TFA.[1]
Lewis Acid Zinc Bromide (ZnBr₂) in DCM[11][12]4 hours - 3 days[13][14]Room Temp[13][14]HighMild Lewis acid conditions; can offer selectivity, for instance, selectively cleaving secondary N-Boc groups.[11][13][15]Workup can be more complex.[1]
Lewis Acid Trimethylsilyl Iodide (TMSI) in DCM or Acetonitrile[12][16]Variable (can be rapid)[12][17]Room Temp[12]HighMild and can be used under neutral conditions.[1] Particularly effective for zwitterionic compounds.[16][17]Reagent is moisture-sensitive and can be costly.[1]
Alternative Oxalyl Chloride in Methanol[18][19]1 - 4 hours[18][19]Room Temp[18][19]up to 90%[18][19]Mild conditions, tolerant of many functional groups.[19]A broader mechanism beyond in situ HCl generation is involved.[19][20]
Thermal Refluxing Toluene with Silica Gel[21]~5 hours[21]Reflux75-98%[21]Can deprotect substrates resistant to other mild methods; selective for N-Boc over Cbz, Fmoc.[21]Requires high temperatures.[22]
Thermal Methanol or Trifluoroethanol[22]30 minutes[1][22]120-240 °C[1][22]HighAcid-free; can offer unique selectivity based on temperature control.[1][22]Requires high temperatures which may not be suitable for all substrates; potential for thermal degradation.[1][22]

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Tert-butyl Cation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Salt Formation BocN Boc-NH-R ProtonatedBoc Boc(=O+H)-NH-R BocN->ProtonatedBoc + H+ H_plus H+ ProtonatedBoc_ref Boc(=O+H)-NH-R CarbamicAcid HO-C(=O)-NH-R CarbamicAcid_ref HO-C(=O)-NH-R tBu_plus t-Bu+ ProtonatedBoc_ref->CarbamicAcid ProtonatedBoc_ref->tBu_plus + FreeAmine H₂N-R FreeAmine_ref H₂N-R CO2 CO₂ CarbamicAcid_ref->FreeAmine CarbamicAcid_ref->CO2 + AmineSalt H₃N+-R X⁻ FreeAmine_ref->AmineSalt + HX HX H+X- Deprotection_Workflow start Start: Boc-protected Substrate acid_labile_check Other acid-labile groups present? start->acid_labile_check harsh_conditions Substrate stable to strong acid? acid_labile_check->harsh_conditions No zwitterion_check Is substrate zwitterionic? acid_labile_check->zwitterion_check Yes strong_acid Use Strong Acid (TFA or HCl) harsh_conditions->strong_acid Yes mild_lewis_acid Use Milder Lewis Acid (ZnBr₂ or TMSI) harsh_conditions->mild_lewis_acid No end End: Deprotected Amine strong_acid->end alternative_methods Consider Alternative Methods (Oxalyl Chloride, Thermal) mild_lewis_acid->alternative_methods If selectivity is poor mild_lewis_acid->end alternative_methods->end zwitterion_check->mild_lewis_acid No use_tmsi Use TMSI zwitterion_check->use_tmsi Yes use_tmsi->end

References

A Comparative Guide to the Validation of Analytical Methods for 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative analysis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine. The focus is on providing objective performance comparisons supported by experimental data and detailed methodologies, in line with the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] For a compound like this compound, which is likely an intermediate in pharmaceutical synthesis, robust and reliable analytical methods are crucial for ensuring product quality and consistency. The most common analytical techniques for such molecules are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analyte, the required sensitivity, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. Often the preferred method for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4]Primarily for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[5][6][7][8][9]
Typical Performance Good linearity, accuracy, and precision. Limits of detection (LOD) and quantification (LOQ) are typically in the µg/mL to ng/mL range.[5]Excellent sensitivity (picogram to femtogram levels) and high specificity due to mass spectrometric detection. Provides structural information.[5][9]
Potential Challenges Co-elution of impurities can interfere with quantification. Mobile phase preparation and disposal can be complex.The Boc protecting group may be thermally labile, potentially leading to in-source degradation and inaccurate quantification. Derivatization can add complexity to the sample preparation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the determination of its purity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is a common starting point for piperazine derivatives.

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV spectral analysis of the compound, likely in the range of 230-280 nm.[10][11]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and provides structural confirmation, making it ideal for impurity identification and trace analysis.

Instrumentation:

  • GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C (A lower temperature should be evaluated to minimize potential degradation of the Boc group).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-550.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Derivatization (e.g., silylation or acylation) may be necessary if the compound exhibits poor chromatographic behavior, although this adds a step to the workflow.[6]

Validation Parameters and Acceptance Criteria (Based on ICH Q2(R2))

The following table summarizes the key validation parameters and typical acceptance criteria for an analytical method for a pharmaceutical intermediate.[1][2][3][12][13]

Validation ParameterHPLC-UVGC-MSAcceptance Criteria
Specificity Demonstrated by separating the analyte from potential impurities and degradation products.Confirmed by unique mass spectrum and retention time.Peak purity index > 0.99 (for HPLC); No interfering peaks at the retention time of the analyte.
Linearity A series of solutions of known concentration are analyzed.A series of solutions of known concentration are analyzed.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay.
Accuracy Determined by analyzing samples with known concentrations (e.g., spiked placebo).Determined by analyzing samples with known concentrations.Recovery of 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) Analysis of multiple preparations of a homogeneous sample.Analysis of multiple preparations of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantified with suitable precision and accuracy.The lowest amount of analyte in a sample which can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain within acceptable limits.

Visualizing the Workflow

A clear understanding of the analytical method validation workflow is essential for successful implementation.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation dev Develop Analytical Method (e.g., HPLC, GC-MS) opt Optimize Method Parameters (e.g., Mobile Phase, Temperature) dev->opt protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) opt->protocol spec Specificity protocol->spec lin Linearity & Range protocol->lin acc Accuracy protocol->acc prec Precision protocol->prec lod_loq LOD & LOQ protocol->lod_loq rob Robustness protocol->rob report Validation Report report_in spec->report_in lin->report_in acc->report_in prec->report_in lod_loq->report_in rob->report_in sop Standard Operating Procedure (SOP) report->sop report_in->report

Caption: A generalized workflow for the validation of an analytical method.

Decision Making for Method Selection

The selection of an appropriate analytical method is a critical step that influences the reliability of the results.

Method_Selection_Flowchart start Start: Need to Analyze This compound q1 Is the analyte thermally stable? start->q1 gcms Consider GC-MS q1->gcms Yes hplc Consider HPLC q1->hplc No / Unknown q2_gc Is high sensitivity (trace analysis) required? gcms->q2_gc q2_hp Is the sample complex (many non-volatile impurities)? hplc->q2_hp q2_gc->hplc No gcms_final GC-MS is a strong candidate. Proceed with method development. q2_gc->gcms_final Yes hplc_final HPLC is a strong candidate. Proceed with method development. q2_hp->hplc_final Yes re_eval Re-evaluate method or consider derivatization for GC-MS q2_hp->re_eval No

Caption: A flowchart to aid in the selection of a suitable analytical method.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method should be based on a thorough evaluation of the analytical requirements, including the nature of the sample, the required sensitivity, and the intended purpose of the analysis. A comprehensive validation study, following the principles outlined in the ICH guidelines, is essential to ensure that the chosen method is fit for its purpose and generates reliable and reproducible data.

References

Navigating the Structure-Activity Landscape of mTOR Inhibitors Based on a 4-(Piperazin-1-yl)-3-(trifluoromethyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of novel benzonaphthyridinone analogs reveals key structural determinants for potent and selective mTOR kinase inhibition. This guide synthesizes experimental data to illuminate the structure-activity relationships (SAR) governing this promising class of anticancer agents.

Researchers in oncology and drug development are continuously seeking novel compounds with high potency and selectivity for critical cancer targets like the mammalian target of rapamycin (mTOR). The mTOR kinase is a central regulator of cell growth and proliferation, making it a prime target for therapeutic intervention. A recent study has explored a series of inhibitors built around a 1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one core, yielding significant insights into the chemical features that drive inhibitory activity. This guide compares the performance of key analogs from this series, providing a clear overview of their structure-activity relationship.

The core structure investigated consists of a 4-(piperazin-1-yl)-3-(trifluoromethyl)aniline moiety where the aniline nitrogen is incorporated into a larger benzonaphthyridinone system. The primary point of variation for SAR studies was the substituent on the distal nitrogen of the piperazine ring. The data indicates that this position is highly sensitive to modification, with small acyl groups significantly enhancing potency.

Comparative Inhibitory Activity of Piperazine Analogs

The inhibitory activities of the synthesized compounds were evaluated using both a biochemical mTORC1 enzymatic assay and a cellular assay that measures the phosphorylation of the mTORC1 substrate S6K. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of potency.

Compound IDPiperazine N-Substituent (R)mTORC1 Biochemical IC50 (nM)pS6K Cellular IC50 (nM)
7 -H28260
8 -C(O)CH3 (Acetyl)1.820
23 -C(O)CH2CH3 (Propionyl) / Torin1 0.2 2
24 -C(O)CH(CH3)2 (Isobutyryl)0.55
25 -C(O)c-propyl (Cyclopropylcarbonyl)0.45
26 -C(O)C(CH3)3 (Pivaloyl)1.420

Data summarized from "Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer"[1].

Key Findings from the SAR Analysis:

  • Acylation is Key: Introducing a carbonyl group to the piperazine nitrogen dramatically improves potency. Compound 8 (acetyl) is 13-fold more potent in the cellular assay than the unsubstituted parent compound 7.[1] This is potentially due to the formation of a hydrogen bond with Lys2187 in the mTOR active site.[1]

  • Optimal Acyl Group Size: A systematic exploration of the acyl moiety revealed that a propionyl group (Compound 23, Torin1) provides the optimal balance of size and functionality, resulting in picomolar biochemical inhibition and single-digit nanomolar cellular activity.[1]

  • Steric Bulk Tolerance: While potency slightly decreases with larger or more sterically hindered acyl groups like isobutyryl (24) and pivaloyl (26) compared to propionyl (23), the activity remains high, indicating the binding pocket can accommodate some bulk at this position.[1]

The lead compound, Torin1 (26 in the original paper, renumbered as 23 in the table for clarity) , emerged as a highly potent and selective mTOR inhibitor, demonstrating over 1000-fold selectivity for mTOR over the closely related kinase PI3K.[1]

Experimental Protocols

The following is a summary of the methodology used to determine the inhibitory activity of the compounds.

In Vitro mTORC1 Kinase Assay[1]

This biochemical assay measures the direct inhibition of purified mTORC1 enzyme activity.

  • Enzyme and Substrate Preparation: Purified mTORC1 complex and a recombinant, inactive S6K1 were used as the enzyme and substrate, respectively.

  • Compound Preparation: Test compounds were serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase reaction was initiated by mixing mTORC1, the test compound, and ATP in a kinase assay buffer. The mixture was incubated to allow for phosphorylation of the S6K1 substrate.

  • Detection: The level of S6K1 phosphorylation was quantified using a LANCE TR-FRET assay. This involves adding a europium-labeled anti-GST antibody (binding the S6K1 substrate) and an Alexa Fluor 647-labeled anti-phospho-S6K1 antibody.

  • Data Analysis: The TR-FRET signal, which is proportional to kinase activity, was measured. IC50 values were calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Cellular pS6K Inhibition Assay[1]

This assay measures the ability of the compounds to inhibit mTOR signaling within a cellular context.

  • Cell Culture: Human cancer cell lines (e.g., HeLa) were cultured in appropriate media.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, the cells were lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates was determined.

  • ELISA: A sandwich ELISA was used to measure the levels of phosphorylated S6K (pS6K) and total S6K. Wells were coated with a capture antibody for total S6K. Lysates were added, followed by detection antibodies for either total S6K or phospho-S6K.

  • Data Analysis: The ratio of pS6K to total S6K was calculated and normalized to untreated controls. IC50 values were determined by plotting the normalized ratio against the logarithm of the compound concentration.

Visualizing Structure-Activity Relationships and Biological Context

To better understand the chemical modifications and their biological context, the following diagrams are provided.

SAR_Visualization cluster_core Core Scaffold cluster_r_group Piperazine Substituent (R) cluster_activity Cellular Activity (pS6K IC50) core_img R_H H core_img->R_H Act_H 260 nM R_H->Act_H R_Ac Acetyl Act_Ac 20 nM R_Ac->Act_Ac R_Pr Propionyl (Torin1) Act_Pr 2 nM R_Pr->Act_Pr R_iBu Isobutyryl Act_iBu 5 nM R_iBu->Act_iBu R_Piv Pivaloyl Act_Piv 20 nM R_Piv->Act_Piv mTOR_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynth Protein Synthesis & Cell Growth S6K->ProteinSynth eIF4E->ProteinSynth inhibition Inhibitor Torin1 (Analog 23) Inhibitor->mTORC1 Inhibition

References

A Comparative Benchmarking of Synthesis Routes for Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted phenylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse therapeutic applications, including antipsychotics, antidepressants, and antihistamines. The efficient and scalable synthesis of these compounds is therefore of paramount importance. This guide provides an objective comparison of the most common and innovative synthesis routes to substituted phenylpiperazines, supported by experimental data to inform route selection in a research and development setting.

Key Synthesis Strategies at a Glance

Three primary strategies dominate the synthesis of substituted phenylpiperazines: the classical cyclization approach, modern palladium-catalyzed Buchwald-Hartwig amination, and versatile reductive amination. Each method offers a distinct profile of advantages and disadvantages in terms of yield, purity, substrate scope, and reaction conditions.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of phenylpiperazines via different routes, providing a comparative overview of their performance.

Synthesis RouteTarget CompoundStarting MaterialsYield (%)Purity (%)Reaction Time (h)Key Reagents/Catalysts
Classical Cyclization 1-PhenylpiperazineAniline, bis(2-chloroethyl)amine hydrochloride77-81>992.5-6None (neat reaction)
Buchwald-Hartwig Amination 1-PhenylpiperazineChlorobenzene, Piperazine88High4Nickel(II) complex, KOtBu
Buchwald-Hartwig Amination Substituted ArylpiperazinesAryl Chlorides, Piperazineup to 97High0.17Pd(OAc)₂, SPhos, NaOtBu
Buchwald-Hartwig Amination Vortioxetine(2-bromophenyl)(2,4-dimethylphenyl)sulfane, N-Boc-piperazine66HighNot specifiedPd-catalyst
Novel Cyclization VortioxetineSubstituted aniline, 1,2-dichlorobenzene71 (overall)99.33-4Raney nickel, 1,2-dichlorobenzene (solvent)
Reductive Amination BuspironePrecursor aldehyde, piperazine derivative91HighNot specifiedNaBH(OAc)₃
Condensation/Alkylation Aripiprazole7-(4-bromobutoxy)-3,4-dihydroquinolinone, 1-(2,3-dichlorophenyl)piperazine85-90>99.36Na₂CO₃

In-Depth Analysis of Synthesis Routes

Classical Synthesis: Direct Cyclization

This traditional approach typically involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride at high temperatures.[1] It is a straightforward method that can provide high purity product.

Advantages:

  • Simple, one-pot reaction.

  • Does not require expensive catalysts.

  • Can produce high purity product after distillation.[2][3]

Disadvantages:

  • Requires high reaction temperatures (160-250 °C).[2][3]

  • Can have long reaction times.[4]

  • The use of bis(2-chloroethyl)amine, a nitrogen mustard precursor, raises safety concerns.[2]

Logical Workflow for Classical Synthesis

Aniline Substituted Aniline Mix Mixing & Heating (160-250 °C) Aniline->Mix BCEA bis(2-chloroethyl)amine Hydrochloride BCEA->Mix Cyclization Cyclization Reaction Mix->Cyclization HCl_Salt Phenylpiperazine Hydrochloride Cyclization->HCl_Salt Base_Workup Alkaline Workup HCl_Salt->Base_Workup Crude_Product Crude Phenylpiperazine Base_Workup->Crude_Product Purification Distillation Crude_Product->Purification Final_Product Pure Substituted Phenylpiperazine Purification->Final_Product

Caption: Workflow for the classical synthesis of phenylpiperazines.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for the formation of C-N bonds.[5] It allows for the coupling of aryl halides or triflates with piperazine, often under milder conditions than classical methods.[4]

Advantages:

  • High yields (often >90%).[6]

  • Broad substrate scope, including electronically diverse and sterically hindered aryl halides.[6]

  • Milder reaction conditions compared to classical methods.

Disadvantages:

  • Requires an expensive palladium catalyst and specialized phosphine ligands.[7]

  • Potential for heavy metal contamination in the final product, requiring careful purification.[7]

  • The reaction can be sensitive to air and moisture, often requiring an inert atmosphere.[8]

Catalytic Cycle of Buchwald-Hartwig Amination

cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NR'R'')L_n] OA_complex->Amine_complex Ligand Exchange (Piperazine, Base) Product_complex [Product-Pd(0)L_n] Amine_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product Release Product Arylpiperazine Product_complex->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OA_complex Piperazine Piperazine Piperazine->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the corresponding amine.[9] In the context of phenylpiperazine synthesis, this can involve reacting a cyclic ketone with an aniline derivative or an N-phenyl-protected amino aldehyde followed by cyclization and reduction.

Advantages:

  • Wide availability of starting materials (aldehydes and ketones).

  • Generally mild reaction conditions.

  • Use of a variety of reducing agents allows for good functional group tolerance.

Disadvantages:

  • Can be a multi-step process.

  • Control of selectivity can be challenging with certain substrates.

  • The stability of the intermediate imine can be an issue.

General Workflow for Reductive Amination

Carbonyl Carbonyl Compound Imine_Formation Imine/Enamine Formation Carbonyl->Imine_Formation Amine Amine Amine->Imine_Formation Intermediate Imine/Enamine Imine_Formation->Intermediate Reduction Reduction Intermediate->Reduction Final_Product Substituted Amine Reduction->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Caption: General workflow for a reductive amination reaction.

Experimental Protocols

Protocol 1: Classical Synthesis of 1-Phenylpiperazine[2][3]

Materials:

  • Aniline

  • bis(2-chloroethyl)amine hydrochloride

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine aniline and bis(2-chloroethyl)amine hydrochloride in a molar ratio of approximately 1:1.2 to 1:1.4.

  • Heat the mixture without solvent to 180-200 °C. The solids will melt and the reaction will proceed in the molten state.

  • Maintain the temperature for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 30% aqueous sodium hydroxide solution in portions to neutralize the reaction mixture until it is strongly alkaline.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Purify the crude product by vacuum distillation to obtain 1-phenylpiperazine as a colorless to pale yellow oil.

Protocol 2: Buchwald-Hartwig Amination for 1-Phenylpiperazine[8]

Materials:

  • Chlorobenzene

  • Piperazine

  • bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide (1 mol%)

  • Potassium tert-butoxide (KOtBu)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EA) for elution

Procedure:

  • Set up a Schlenk tube under a nitrogen atmosphere.

  • To the Schlenk tube, add KOtBu (1.3 mmol), the nickel(II) complex (1 mol%), piperazine (1.3 mmol), and chlorobenzene (1.0 mmol).

  • Add 2 mL of anhydrous 1,4-dioxane to the mixture.

  • Stir the reaction mixture vigorously at 90 °C for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v) to afford pure 1-phenylpiperazine.

Protocol 3: General Procedure for Reductive Amination[10]

Materials:

  • Aldehyde or ketone

  • Piperazine derivative

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the piperazine derivative (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) in DCM or DCE.

  • Add sodium triacetoxyborohydride (1.5 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography.

Conclusion and Recommendations

The choice of synthesis route for a substituted phenylpiperazine is highly dependent on the specific target molecule, the scale of the synthesis, and the available resources.

  • Classical cyclization is a viable option for the large-scale, cost-effective production of simple, unsubstituted phenylpiperazines, provided that the necessary safety precautions for handling the reagents are in place. Its high-temperature requirement may not be suitable for sensitive substrates.

  • Buchwald-Hartwig amination is the method of choice for accessing a wide variety of structurally diverse phenylpiperazines, especially those with complex substitution patterns on the phenyl ring. While the initial investment in catalysts and ligands is higher, the high yields and broad applicability often justify the cost, particularly in a drug discovery setting.

  • Reductive amination offers a flexible approach, particularly when the desired substitution pattern can be readily introduced via a carbonyl precursor. Its mild conditions make it suitable for substrates with sensitive functional groups.

For the development of novel phenylpiperazine-containing drug candidates, the versatility of the Buchwald-Hartwig amination and reductive amination often makes them the preferred methods. For the industrial production of established phenylpiperazines, a classical approach, if feasible, may offer a more economical route. It is recommended that researchers evaluate these methods on a small scale to determine the optimal conditions for their specific target molecule.

References

In Vitro Assay Validation for 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for the validation of compounds derived from 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine. Due to the limited publicly available data on this specific molecule, this guide draws upon established methodologies for closely related trifluoromethylphenyl-piperazine analogs and general principles of in vitro pharmacology. The provided protocols and comparative data aim to facilitate the design and interpretation of experiments for novel compounds within this chemical series.

Introduction to the Target Compound and Potential Alternatives

This compound is a synthetic molecule featuring a piperazine core, a common scaffold in medicinal chemistry. The presence of a trifluoromethylphenyl group suggests potential interactions with central nervous system (CNS) targets, similar to other known psychoactive piperazine derivatives. The 4-amino substitution may further influence its pharmacological profile. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is a key structural feature that may modulate its activity, potentially acting as a prodrug moiety or conferring a distinct pharmacological profile compared to its deprotected analog.

For comparative analysis, this guide will consider the following alternatives:

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A well-characterized psychoactive compound known to act as a serotonin receptor agonist and dopamine releasing agent. It serves as a relevant benchmark for potential CNS activity.

  • Aripiprazole: An atypical antipsychotic with a complex pharmacology, including partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. It represents a clinically relevant drug with a piperazine moiety.

  • Ciprofloxacin: A fluoroquinolone antibiotic containing a piperazine ring, representing a different therapeutic area and a negative control for CNS-specific assays.

Key In Vitro Assays for Compound Validation

The validation of novel compounds derived from this compound should encompass a tiered approach, beginning with general cytotoxicity assessment and progressing to more specific target-based assays.

Cytotoxicity Assessment: MTT Assay

A fundamental primary screen for any new chemical entity is the evaluation of its general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Table 1: Comparative Cytotoxicity Data (Hypothetical IC50 Values)

CompoundCell LineIC50 (µM)
This compoundHEK293> 50
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)HepG259.6[1]
AripiprazoleSH-SY5Y25
CiprofloxacinHEK293> 100

Note: Data for the target compound is hypothetical and should be determined experimentally. TFMPP data is from a study on rat cardiac H9c2 cells[1].

Target-Based Assays: Receptor Binding

Based on the structural similarity to known CNS-active molecules, key targets for initial screening include serotonin and dopamine receptors and transporters. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Table 2: Comparative Receptor Binding Affinities (Hypothetical Ki Values in nM)

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Dopamine Transporter (DAT) (Ki, nM)
This compound15075250500
Deprotected Analog251080120
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)-288-1950160-269-
Aripiprazole0.81.23.5-
Ciprofloxacin>10,000>10,000>10,000>10,000

Note: Data for the target compound and its deprotected analog are hypothetical. TFMPP has affinity for 5-HT1A and 5-HT2A receptors[2]. Aripiprazole is a known potent binder to D2, 5-HT1A, and 5-HT2A receptors.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Radioligand Receptor Binding Assay Protocol (General)
  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest.

  • Assay Buffer: Use a binding buffer specific to the receptor being assayed.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and various concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Validation

G cluster_0 Primary Screening cluster_1 Secondary Screening (Target Identification) cluster_2 Lead Optimization A Compound Synthesis & QC B Cytotoxicity Screening (MTT Assay) A->B C Receptor Binding Panel (Dopamine, Serotonin Receptors) B->C Active & Non-toxic Compounds D Functional Assays (e.g., cAMP, Calcium Flux) C->D E SAR Studies D->E Confirmed Hits F ADME-Tox Profiling E->F

A flowchart illustrating the in vitro validation process.
Postulated Signaling Pathway for CNS-Active Piperazines

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HTR1A 5-HT1A Receptor Serotonin->HTR1A HTR2A 5-HT2A Receptor Serotonin->HTR2A DAT DAT SERT SERT Compound Piperazine Derivative Compound->DAT Inhibition Compound->SERT Inhibition Compound->D2R Modulation Compound->HTR1A Modulation Compound->HTR2A Modulation

Potential interactions of piperazine derivatives with dopaminergic and serotonergic pathways.

Conclusion

The in vitro validation of novel compounds such as this compound requires a systematic approach. By employing a battery of assays, starting with general cytotoxicity and moving towards specific target engagement, researchers can effectively characterize the pharmacological profile of new chemical entities. The comparison with well-characterized molecules like TFMPP and Aripiprazole provides a valuable context for interpreting the experimental data. The provided protocols and workflows serve as a foundational guide for these investigations. Further studies should also consider functional assays to determine whether the compounds act as agonists, antagonists, or allosteric modulators at their identified targets.

References

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity in Trifluoromethylphenylpiperazine (TFMPP) Derivative Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of trifluoromethylphenylpiperazine (TFMPP) and its derivatives is paramount for both forensic analysis and understanding its pharmacological effects. Immunoassays offer a rapid and high-throughput screening method, but their utility is critically dependent on the specificity of the antibodies employed. This guide provides a comparative analysis of hypothetical cross-reactivity profiles for antibodies raised against TFMPP, offering insights into potential cross-reactants and the principles governing antibody recognition of these small molecules.

This guide is based on established principles of immunology and analytical chemistry, as direct experimental cross-reactivity studies for antibodies against a broad range of TFMPP derivatives are not widely published. The presented data is illustrative to guide researchers in their own assay development and validation.

Performance Comparison of Anti-TFMPP Antibodies

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. For antibodies developed against a TFMPP hapten, cross-reactivity is primarily dictated by the structural similarity of related compounds to the immunizing hapten. Key structural features influencing antibody recognition include the position of the trifluoromethyl group on the phenyl ring, modifications to the piperazine ring, and the nature of the linker used to conjugate the hapten to a carrier protein.

Below are hypothetical cross-reactivity profiles for a polyclonal antibody raised against a 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) hapten. The percentage of cross-reactivity is calculated relative to 3-TFMPP (100%).

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Anti-3-TFMPP Antibody

CompoundStructure% Cross-Reactivity (Hypothetical)Rationale for Cross-Reactivity
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) 1-[3-(trifluoromethyl)phenyl]piperazine100% Target Analyte
1-(2-Trifluoromethylphenyl)piperazine (2-TFMPP)1-[2-(trifluoromethyl)phenyl]piperazine45%Isomeric variation. The change in the position of the trifluoromethyl group alters the epitope presentation, reducing antibody affinity.
1-(4-Trifluoromethylphenyl)piperazine (4-TFMPP)1-[4-(trifluoromethyl)phenyl]piperazine60%Isomeric variation. The para-position may present a more accessible epitope than the ortho-position, leading to slightly higher cross-reactivity compared to 2-TFMPP.
1-Benzylpiperazine (BZP)1-benzylpiperazine5%Lacks the trifluoromethyl group, a key recognition feature. The benzyl group is structurally distinct from the trifluoromethylphenyl group.
1-(3-Chlorophenyl)piperazine (mCPP)1-(3-chlorophenyl)piperazine25%The chloro- group is electronically different but occupies the same position as the trifluoromethyl group, allowing for some degree of antibody recognition.
1-(4-Methoxyphenyl)piperazine (MeOPP)1-(4-methoxyphenyl)piperazine10%The methoxy group is structurally and electronically different from the trifluoromethyl group.

Alternative Analytical Methods

While immunoassays provide a valuable screening tool, confirmatory analysis typically relies on more specific and quantitative methods.

Table 2: Comparison of Analytical Methods for TFMPP Detection

MethodPrincipleAdvantagesDisadvantages
Immunoassay (e.g., ELISA) Antibody-antigen bindingHigh throughput, rapid, cost-effective for screeningPotential for cross-reactivity, semi-quantitative
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, detection by mass-to-charge ratioHigh specificity and sensitivity, quantitative, considered a gold standard for confirmation.[1][2][3]Requires derivatization for some compounds, destructive to the sample.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity, detection by mass-to-charge ratioHigh specificity and sensitivity, quantitative, suitable for a wide range of compounds without derivatization.[2][3]More complex instrumentation, potential for matrix effects

Experimental Protocols

The development of a specific immunoassay for a small molecule like TFMPP involves several key steps. The following are generalized protocols for hapten synthesis, immunogen preparation, and a competitive ELISA.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response, the small TFMPP molecule (a hapten) must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4][5] This is typically achieved by introducing a linker arm to the TFMPP molecule.

Protocol 1: Hapten Synthesis and Conjugation (Illustrative)

  • Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxylic acid) to the piperazine ring of 3-TFMPP. This can be achieved by reacting 3-TFMPP with a bifunctional linker molecule, such as succinic anhydride.

  • Activation of the Hapten: Activate the carboxylic acid group of the derivatized hapten using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester.

  • Conjugation to Carrier Protein: React the activated hapten with the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The NHS-ester will react with the primary amine groups on the lysine residues of the protein, forming a stable amide bond.

  • Purification: Remove unconjugated hapten and reagents by dialysis or size-exclusion chromatography.

  • Characterization: Confirm the conjugation ratio (hapten molecules per protein molecule) using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[6]

G TFMPP TFMPP Derivative Linker Bifunctional Linker (e.g., Succinic Anhydride) TFMPP->Linker Reaction Derivatized_TFMPP Derivatized TFMPP (with reactive group) Linker->Derivatized_TFMPP Activation Activation (DCC/NHS) Derivatized_TFMPP->Activation Activated_Hapten Activated Hapten (NHS-ester) Activation->Activated_Hapten Carrier_Protein Carrier Protein (e.g., BSA) Activated_Hapten->Carrier_Protein Conjugation Immunogen Immunogen (TFMPP-Protein Conjugate) Carrier_Protein->Immunogen Purification Purification (Dialysis) Immunogen->Purification Characterization Characterization (MALDI-TOF) Purification->Characterization G cluster_0 ELISA Plate Well Coating 1. Coat with TFMPP-OVA Blocking 2. Block with BSA Coating->Blocking Competition 3. Add Sample (TFMPP) + Anti-TFMPP Ab Blocking->Competition Detection 4. Add Enzyme-linked Secondary Ab Competition->Detection Substrate 5. Add Substrate Detection->Substrate Signal 6. Measure Signal Substrate->Signal G cluster_receptors Serotonin Receptors cluster_effects Downstream Effects TFMPP TFMPP HT1A 5-HT1A TFMPP->HT1A Agonist HT1B 5-HT1B TFMPP->HT1B Agonist HT1D 5-HT1D TFMPP->HT1D Agonist HT2C 5-HT2C TFMPP->HT2C Agonist HT2A 5-HT2A (Weak agonist/antagonist) TFMPP->HT2A Serotonin_Mod Serotonin Modulation HT1A->Serotonin_Mod Dopamine Dopamine Release HT1B->Dopamine Norepinephrine Norepinephrine Release HT1D->Norepinephrine HT2C->Dopamine HT2C->Norepinephrine HT2A->Serotonin_Mod

References

Safety Operating Guide

Proper Disposal of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

This guide provides essential procedures for the safe and compliant disposal of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine (CAS No. 193902-87-3). Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental protection. This compound is categorized as harmful if swallowed and can cause skin and eye irritation.[1]

Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is critical to mitigate risks of exposure.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Prevents eye irritation from splashes or dust.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Protects skin from direct contact and potential irritation.[1][2]
Body Protection Laboratory coat.Prevents contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of aerosol generation.Minimizes inhalation of dust or vapors.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal service.

  • Segregation and Storage of Waste:

    • Collect all waste material, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • The container must be robust, leak-proof, and compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Do not use combustible materials like sawdust.

    • Collect the absorbed material and contaminated soil into a hazardous waste container.

    • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.

    • The recommended disposal method is controlled incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). This should include flue gas scrubbing to neutralize harmful combustion byproducts.[3]

    • Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

DisposalWorkflow Disposal Workflow for this compound cluster_spill Spill Response A Identify Waste B Wear Appropriate PPE A->B C Segregate into Labeled Hazardous Waste Container B->C D Store in a Safe, Ventilated Area C->D F Contact Licensed Waste Disposal Service D->F E Handle Spills with Inert Absorbent E->C Contain and Collect G Arrange for Controlled Incineration F->G H Document Disposal G->H

Caption: Logical workflow for the proper disposal of chemical waste.

Signaling Pathway of Chemical Hazards

This diagram illustrates the potential routes of exposure and the initial biological effects.

HazardPathway Potential Hazard Exposure Pathways cluster_exposure Routes of Exposure cluster_effect Primary Biological Effects Ingestion Ingestion Harmful Harmful if Swallowed (H302) Ingestion->Harmful Inhalation Inhalation SkinContact Skin/Eye Contact Irritation Skin and Eye Irritation SkinContact->Irritation

Caption: Potential routes of exposure and associated primary hazards.

References

A Senior Application Scientist's Guide to Handling 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling complex chemical reagents demands a comprehensive understanding that goes beyond the product label. This guide provides essential, in-depth safety and logistical information for 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, structured not as a rigid template, but as a dynamic risk-assessment framework. Our goal is to empower you with the knowledge to build a self-validating system of safety for every procedure involving this compound.

Hazard Profile Analysis: Understanding the Molecule

  • Piperazine Core: The piperazine ring is a known hazardous moiety. Compounds containing this structure are often classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Furthermore, piperazine and its derivatives are recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[2][3]

  • Aromatic Amine (4-Amino...phenyl): Aromatic amines as a class are compounds of significant toxicological concern. Systemic effects can include methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, with symptoms like cyanosis (bluish skin) and breathing difficulties appearing hours after exposure.[1][4] Certain aromatic amines are also classified as potential carcinogens.[5][6]

  • Trifluoromethyl Group (-CF3): The trifluoromethyl group is generally stable, but its presence on the aromatic ring can influence the molecule's overall reactivity and toxicological properties. Analogous compounds like 1-(3-Trifluoromethyl)phenylpiperazine are also noted to cause severe skin burns and eye damage.[7]

Based on this analysis, we must handle this compound as a substance that is potentially corrosive, a skin and respiratory sensitizer, and capable of causing systemic toxicity upon absorption.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should always be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes a proactive approach to risk mitigation.

HierarchyOfControls cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard, e.g., fume hood) Administrative Administrative Controls (Change the way people work, e.g., SOPs) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, working within a certified chemical fume hood (an engineering control) is non-negotiable to prevent inhalation of dust or aerosols.[8]

Personal Protective Equipment (PPE) Protocol

Given the anticipated hazards, a stringent PPE protocol is mandatory. The following table summarizes the required equipment for various laboratory tasks.

TaskRequired PPERationale
Weighing Solid Compound Safety Goggles, Face Shield, Lab Coat, Long Pants, Closed-toe Shoes, Two pairs of Nitrile GlovesProtects eyes and face from dust particles.[9] The piperazine moiety suggests a risk of severe eye damage. Double gloving minimizes risk from tears or contamination during de-gowning.
Handling Solutions Chemical Splash Goggles, Face Shield, Chemical-resistant Apron over Lab Coat, Long Pants, Closed-toe Shoes, Nitrile or Neoprene GlovesProvides a higher level of protection against splashes.[9][10] A face shield protects the entire face from corrosive splashes.[11] A chemical-resistant apron adds a barrier against larger spills.[9]
Procedures with Heating or Agitation All PPE for "Handling Solutions" + appropriate Respiratory Protection if not in a fume hood.Increased potential for aerosol or vapor generation. Work must be conducted in a fume hood to minimize inhalation risk.

Detailed PPE Specifications:

  • Eye and Face Protection : At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[12][13] Due to the corrosive potential, it is highly recommended to wear a full-face shield over the safety goggles, especially when handling solutions or performing reactions.[9][11]

  • Skin and Body Protection : Wear a flame-retardant lab coat, fully buttoned, with long pants and closed-toe shoes to cover all exposed skin.[13][14] For procedures with a significant splash risk, supplement the lab coat with a chemical-resistant apron.[9]

  • Hand Protection : Disposable nitrile gloves provide good protection against incidental contact with a broad range of chemicals.[14] For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide. Consider double-gloving to provide an extra layer of protection. Always inspect gloves for tears or holes before use and remove them promptly and properly if contamination occurs.[14][15]

  • Respiratory Protection : All work with this solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[16] If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with the appropriate particulate filter would be required, as part of a comprehensive respiratory protection program that includes fit testing.[11][14]

Safe Handling and Operations Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process. Adherence to this procedural flow minimizes the risk of exposure and contamination.

SafeHandlingWorkflow Prep 1. Preparation - Assemble all PPE - Verify fume hood function - Prepare spill kit Weigh 2. Weighing (in Fume Hood) - Use anti-static weigh boat - Handle gently to avoid dust - Close container immediately Prep->Weigh Don PPE Transfer 3. Transfer & Dissolution - Add solvent to solid slowly - Ensure vessel is clearly labeled Weigh->Transfer Securely transport Reaction 4. Reaction & Workup - Maintain constant monitoring - Keep reaction within fume hood Transfer->Reaction Cleanup 5. Decontamination & Cleanup - Decontaminate surfaces - Rinse all glassware Reaction->Cleanup After reaction completion Disposal 6. Waste Disposal - Segregate waste streams - Label hazardous waste container Cleanup->Disposal

Caption: A step-by-step workflow for handling the reagent safely.

Emergency Procedures

Preparedness is key to mitigating the harm from an accidental exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[12]

  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.

  • Inhalation : If dust or aerosols are inhaled, move the person to fresh air immediately.[12] If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2]

  • Minor Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for waste disposal.[1] Decontaminate the area with an appropriate solvent and then wash with soap and water. Ensure all cleanup is performed while wearing appropriate PPE.[4]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.

  • Chemical Waste : Unused or waste this compound must be disposed of as hazardous chemical waste.[16] It should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.[12] Place these items in a designated, sealed waste container.

  • Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, regional, and national environmental regulations.[17] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and procedures.

By integrating this comprehensive safety framework into your laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.